5-Methoxy-4-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7-6(4-5-10-7)9(8)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMBMRULROMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxy-4-nitro-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a detailed overview of the physicochemical properties, potential synthetic and analytical methodologies, and postulated biological activities of 5-Methoxy-4-nitro-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes predicted values, information from closely related analogs, and established principles of indole chemistry. All quantitative data are presented in structured tables, and relevant experimental workflows and potential signaling pathways are visualized.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The data presented below is a combination of predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | LookChem[1] |
| Molecular Weight | 192.17 g/mol | LookChem[1] |
| Boiling Point (Predicted) | 408.2 ± 25.0 °C | LookChem[1] |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ | LookChem[1] |
| pKa (Predicted) | 14.47 ± 0.30 | LookChem[1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | LookChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, based on established methods for the synthesis of substituted indoles, a plausible synthetic route and standard analytical procedures can be outlined.
Synthesis: A Postulated Approach via Nitration
The synthesis of this compound can be conceptually approached through the nitration of 5-methoxyindole. This method, common for introducing nitro groups to aromatic rings, would require careful control of reaction conditions to ensure regioselectivity and avoid degradation of the indole ring.[2]
Materials:
-
5-Methoxyindole
-
Nitrating agent (e.g., fuming nitric acid in sulfuric acid, or a milder alternative like tetramethylammonium nitrate/trifluoroacetic anhydride)[2]
-
Anhydrous solvent (e.g., dichloromethane, acetic acid)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-methoxyindole in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.
-
Slowly add the nitrating agent dropwise to the cooled solution while maintaining the temperature at 0°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over ice water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Analytical Characterization
The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[3]
-
Detection: UV detection at its maximum absorbance wavelength (estimated around 280-350 nm due to the extended conjugation and nitro group).[3]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Silylation of the indole nitrogen with a reagent like BSTFA can improve volatility and peak shape.[3][4]
-
Column: A non-polar capillary column (e.g., DB-5ms).[4]
-
Ionization: Electron Impact (EI).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, including the positions of the methoxy and nitro substituents on the indole ring.
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are scarce. However, the known activities of related nitroindole and methoxyindole derivatives allow for the postulation of potential therapeutic applications and mechanisms of action.
Postulated Biological Activities
-
Anticancer Properties: Nitroindole scaffolds have been investigated as binders of G-quadruplex DNA, particularly in the context of c-Myc oncogene regulation, suggesting a potential role in cancer therapy.[5] Furthermore, a complex indole derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1) and suppress pancreatic cancer cell viability through the PI3K/AKT pathway.[6]
-
Serotonin Receptor Modulation: Various substituted indoles are known to interact with serotonin (5-HT) receptors. For instance, 4-nitroindole derivatives have been evaluated as 5-HT2A receptor antagonists, while 5-methoxyindole derivatives have shown activity at 5-HT4 receptors.[7][8][9] This suggests that this compound could potentially modulate serotonergic signaling.
Hypothetical Signaling Pathway: PI3K/AKT Inhibition
Based on the activity of the related compound ES936, a mechanism-based inhibitor of NQO1, it is plausible that this compound could exhibit anticancer effects by modulating the PI3K/AKT signaling pathway.[6] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow for the synthesis and subsequent biological evaluation of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Predicted Physicochemical Properties of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted physicochemical properties of 5-Methoxy-4-nitro-1H-indole, a heterocyclic compound of interest in pharmaceutical and organic synthesis. This document outlines its predicted boiling point and density, provides generalized experimental protocols for determining these properties, and illustrates the computational prediction workflow.
Physicochemical Data
The following table summarizes the key predicted physicochemical properties for this compound. These values are computationally derived and provide valuable estimates for experimental design and safety assessments.
| Property | Predicted Value |
| Boiling Point | 408.2 ± 25.0 °C[1][2] |
| Density | 1.395 ± 0.06 g/cm³[1][2] |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol [1] |
| pKa | 14.47 ± 0.30[1][2] |
Experimental Protocols for Physicochemical Property Determination
While the data presented for this compound are predicted, the following outlines standard experimental methodologies for the empirical determination of boiling point and density for solid organic compounds. These protocols are foundational in chemical research and would be applicable for the validation of the predicted values.
1. Boiling Point Determination (Siwoloboff Method)
This method is a common micro-technique for determining the boiling point of a small quantity of a liquid or a high-boiling solid.
-
Apparatus: Thiele tube, heating oil (e.g., mineral oil or silicone oil), thermometer, capillary tube (sealed at one end), sample tube (e.g., a small test tube or a fusion tube), and a heat source (e.g., Bunsen burner or heating mantle).
-
Procedure:
-
A small amount of the sample (5-10 mg) is placed into the sample tube.
-
The capillary tube, with its open end downwards, is placed inside the sample tube.
-
The sample tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil. The sample should be level with the thermometer bulb.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and be expelled as a slow stream of bubbles.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The procedure should be repeated to ensure accuracy.
-
2. Density Determination (Gas Pycnometry)
Gas pycnometry is a highly accurate method for determining the true density of a solid material by measuring the volume of the solid by displacement of a gas.
-
Apparatus: Gas pycnometer, analytical balance, and an inert gas source (typically helium).
-
Procedure:
-
The mass of the sample is accurately determined using an analytical balance.
-
The sample is placed in the sample chamber of the gas pycnometer.
-
The system is sealed, and the initial pressure of the gas in the reference chamber is recorded.
-
A valve is opened, allowing the gas to expand into the sample chamber.
-
The system is allowed to equilibrate, and the final pressure is recorded.
-
Using the known volumes of the reference and sample chambers and the pressure change, the volume of the solid sample is calculated based on the principles of the ideal gas law (Boyle's Law).
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
Multiple measurements are typically taken and averaged to obtain a precise value.
-
Visualization of Computational Prediction Workflow
The prediction of physicochemical properties such as boiling point and density relies on computational models that utilize the chemical structure of the molecule. The following diagram illustrates a generalized workflow for this process.
Caption: Workflow for predicting physicochemical properties.
This document serves as a foundational guide for understanding the predicted properties of this compound. Researchers are advised to use these predicted values as estimates and to empirically validate them using standard experimental protocols where necessary.
References
Theoretical pKa Calculation for 5-Methoxy-4-nitro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and computational methodology for predicting the acid dissociation constant (pKa) of 5-methoxy-4-nitro-1H-indole. The pKa is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the acidity of the indole N-H proton, modulated by substituent effects, is paramount for predicting its behavior in physiological environments.
Introduction to Indole Acidity and Substituent Effects
The indole ring system is a common scaffold in biologically active compounds. The nitrogen atom in the pyrrole ring possesses a proton (N-H) that is weakly acidic. The pKa of this proton can be significantly influenced by substituents on the indole ring.[1] Electron-withdrawing groups (EWGs) stabilize the resulting anion upon deprotonation, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, decreasing acidity (increasing the pKa).[2][3]
In the case of this compound, two key substituents influence the acidity of the N-H proton:
-
4-Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects. It significantly withdraws electron density from the ring system, stabilizing the negative charge on the nitrogen atom after deprotonation. This effect is expected to substantially increase the acidity of the N-H proton compared to unsubstituted indole.[2]
-
5-Methoxy Group (-OCH₃): This group acts as an electron-donating group through resonance, pushing electron density into the ring. This effect would tend to destabilize the conjugate base, thereby decreasing acidity. However, it also has a weaker, opposing inductive electron-withdrawing effect due to the oxygen's electronegativity.
The overall pKa of this compound will be determined by the interplay of these opposing electronic effects, though the strong electron-withdrawing nature of the nitro group is anticipated to be the dominant factor.
Theoretical Framework for pKa Calculation
The theoretical calculation of pKa is rooted in the fundamental relationship between the standard Gibbs free energy of the dissociation reaction (ΔG°) and the equilibrium constant (Ka).
The dissociation of the indole (HA) in a solvent (e.g., water) is represented as: HA ⇌ H⁺ + A⁻
The pKa is then calculated using the equation: pKa = ΔG° / (2.303 * RT)
Where:
-
ΔG° is the standard Gibbs free energy change of the dissociation reaction in solution.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
Calculating ΔG° directly in solution is computationally intensive. Therefore, a thermodynamic cycle (also known as a Born-Haber cycle) is employed to dissect the process into more manageable components: the gas-phase deprotonation energy and the solvation energies of the species involved.
The Gibbs free energy of the reaction in solution (ΔG°aq) is calculated as: ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)
Where:
-
ΔG°gas is the Gibbs free energy of deprotonation in the gas phase.
-
ΔG°solv is the Gibbs free energy of solvation for each species (the conjugate base A⁻, the proton H⁺, and the acid HA).
The workflow for this calculation is a multi-step process involving quantum chemical methods.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of 5-Methoxy-4-nitro-1H-indole. Due to the limitations in accessing the primary literature, specific experimental ¹H and ¹³C NMR data from the cited source, Heterocycles1996 , 43, 263, could not be retrieved. However, this guide offers a detailed, generalized experimental protocol for acquiring such data for indole derivatives, alongside structured tables where this specific data would be presented. Furthermore, logical workflows for NMR analysis are provided using Graphviz visualizations.
Data Presentation
The following tables are structured to present the ¹H and ¹³C NMR spectral data for this compound. While the specific data from the primary literature could not be accessed, these tables serve as a template for organizing experimentally determined or otherwise sourced spectral information.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C2 |
| Data not available | C3 |
| Data not available | C3a |
| Data not available | C4 |
| Data not available | C5 |
| Data not available | C6 |
| Data not available | C7 |
| Data not available | C7a |
| Data not available | OCH₃ |
Experimental Protocols
A generalized, detailed methodology for conducting ¹H and ¹³C NMR spectroscopy on indole derivatives is provided below. This protocol is based on standard practices in the field and can be adapted for the specific analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances. For indole derivatives, DMSO-d₆ is commonly used.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure that no solid particles are transferred.
¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument to optimize signal-to-noise without causing receiver overload.
-
Acquisition Time (AQ): Typically 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, is generally sufficient for indole derivatives.
-
Temperature: 298 K (25 °C).
¹³C NMR Data Acquisition
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm, centered around 100-120 ppm, is standard for most organic molecules.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) is commonly used. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for referencing.
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the signals to determine the relative ratios of the different protons.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the NMR analysis of this compound.
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Logical Relationship between Molecular Structure and NMR Data.
Caption: NMR Data Analysis and Reporting Workflow.
Interpreting the Mass Spectrum of 5-Methoxy-4-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrum of 5-Methoxy-4-nitro-1H-indole. The interpretation is based on established fragmentation patterns of related nitroaromatic and methoxyindole compounds. This document outlines a plausible fragmentation pathway, presents the expected quantitative data in a tabular format, details a standard experimental protocol for data acquisition, and visualizes the fragmentation process.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the successive loss of functional groups. The quantitative data for the most probable ions are summarized in the table below.
| m/z Value | Proposed Fragment Ion | Chemical Formula | Notes |
| 192 | [M] •+ | [C₉H₈N₂O₃]•+ | Molecular Ion |
| 177 | [M - CH₃]•+ | [C₈H₅N₂O₃]•+ | Loss of a methyl radical from the methoxy group. |
| 162 | [M - NO]•+ | [C₉H₈NO₂]•+ | Loss of nitric oxide, a common fragmentation for nitroaromatic compounds.[1][2][3] |
| 146 | [M - NO₂]•+ | [C₉H₈NO]•+ | Loss of a nitro radical, a characteristic fragmentation of nitroaromatic compounds.[1][2][3] |
| 132 | [M - NO - CO]•+ | [C₈H₈N]•+ | Subsequent loss of carbon monoxide from the [M - NO]•+ ion. |
| 118 | [M - NO₂ - CO]•+ | [C₈H₈N]•+ | Subsequent loss of carbon monoxide from the [M - NO₂]•+ ion. |
Interpretation of the Fragmentation Pattern
The fragmentation of this compound under electron ionization is likely initiated by the ionization of the molecule to form the molecular ion at m/z 192. The subsequent fragmentation is dictated by the presence of the methoxy and nitro functional groups on the indole ring.
One of the primary fragmentation pathways for nitroaromatic compounds is the loss of a nitric oxide (NO) radical, which would result in a fragment ion at m/z 162.[1][2][3] Another characteristic fragmentation is the loss of the entire nitro group (NO₂) as a radical, leading to a significant peak at m/z 146.[1][2][3]
The methoxy group can also influence the fragmentation. The loss of a methyl radical (CH₃) from the molecular ion is a common fragmentation pathway for methoxy-substituted aromatic compounds, which would produce an ion at m/z 177.
Further fragmentation of the primary ions is also expected. For instance, the ion at m/z 162 ([M - NO]•+) could lose a molecule of carbon monoxide (CO) to form an ion at m/z 132. Similarly, the ion at m/z 146 ([M - NO₂]•+) could also undergo the loss of CO to yield a fragment at m/z 118.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Electron ionization (EI) source.
-
Quadrupole or Time-of-Flight (TOF) mass analyzer.
2. GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for the separation of indole derivatives.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection is often used for analytical purposes to maximize sensitivity.
-
Oven Temperature Program: An initial temperature of 80-100°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes. This program should be optimized to ensure good separation and peak shape.
3. MS Conditions:
-
Source Temperature: 230°C.[5]
-
Mass Range: A scan range of m/z 40-400 to include the molecular ion and all expected fragments.
-
Scan Rate: A scan rate of 2-3 scans/second is generally sufficient.[5]
4. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
References
FT-IR Analysis of Functional Groups in 5-Methoxy-4-nitro-1H-indole: A Technical Guide
This guide provides an in-depth analysis of the functional groups present in 5-Methoxy-4-nitro-1H-indole using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral acquisition and interpretation.
Introduction to this compound and FT-IR Spectroscopy
This compound is a derivative of indole, a heterocyclic compound featuring a fused benzene and pyrrole ring system. The molecule is further functionalized with a methoxy (-OCH₃) group at the 5th position and a nitro (-NO₂) group at the 4th position. These functional groups impart specific chemical properties and are of significant interest in medicinal chemistry and organic synthesis.
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[1][2] It operates on the principle that covalent bonds in a molecule vibrate at specific frequencies.[3][4] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes (such as stretching and bending).[3][5] The resulting spectrum is a unique molecular "fingerprint," providing valuable information about the compound's chemical structure.[6]
The diagram below illustrates the key functional groups of this compound, which are the primary focus of FT-IR analysis.
Predicted FT-IR Spectral Data
While an experimental spectrum for this specific molecule is not widely published, a predictive analysis can be conducted based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected FT-IR peaks for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode / Assignment | Expected Intensity |
| ~3400 - 3300 | Indole N-H | N-H Stretching | Medium, Sharp |
| ~3100 - 3000 | Aromatic C-H | C-H Stretching | Medium to Weak |
| ~2960 - 2850 | Methoxy C-H | Asymmetric & Symmetric C-H Stretching | Medium to Weak |
| ~1620 - 1450 | Aromatic C=C | C=C Ring Stretching | Medium to Strong |
| ~1550 - 1475 | Nitro N-O | Asymmetric Stretching | Strong |
| ~1360 - 1290 | Nitro N-O | Symmetric Stretching | Strong |
| ~1275 - 1200 | Aryl Ether C-O | Asymmetric C-O-C Stretching | Strong |
| ~1075 - 1020 | Aryl Ether C-O | Symmetric C-O-C Stretching | Medium |
Table 1: Predicted FT-IR Absorption Bands for this compound.
Interpretation of Key Peaks:
-
N-H Stretch: The indole N-H stretch typically appears as a sharp peak around 3406 cm⁻¹.[7] Its presence is a key indicator of the indole ring system.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[5][8]
-
Nitro Group Stretches: The nitro group is distinguished by two strong absorption bands corresponding to its asymmetric and symmetric N-O stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9][10] These are often the most intense and easily identifiable peaks in the spectrum.
-
Aryl Ether C-O Stretches: The C-O-C linkage of the methoxy group attached to the aromatic ring will produce a strong, characteristic asymmetric stretching band, typically between 1300 cm⁻¹ and 1200 cm⁻¹.[11]
Experimental Protocol for FT-IR Analysis
This section details a standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound. The potassium bromide (KBr) pellet method is described here, as it is a common and effective technique for solid samples.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Sample: this compound (1-2 mg)
Procedure:
-
Background Spectrum Acquisition:
-
Sample Preparation (KBr Pellet Method):
-
Gently heat the mortar and pestle under an IR lamp or in a low-temperature oven to remove any adsorbed moisture.
-
Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry, IR-grade KBr. The sample concentration in KBr should be around 0.2% to 1%.[13]
-
Combine the sample and KBr in the agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.[13]
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet-forming die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A transparent pellet indicates good sample dispersion and particle size reduction.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.
-
Acquire the sample spectrum. Typical scan settings include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with an accumulation of 32-64 scans to improve the signal-to-noise ratio.[12]
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum by identifying the wavenumbers of the absorption peaks.
-
Compare the observed peaks with the expected values in Table 1 and standard FT-IR correlation charts to confirm the presence of the key functional groups.
-
Workflow and Data Interpretation
The process of FT-IR analysis, from sample handling to final interpretation, follows a structured workflow. This ensures reproducibility and accurate characterization of the compound.
References
- 1. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Methoxy-4-nitro-1H-indole
This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 5-Methoxy-4-nitro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the spectral properties of related compounds to infer the characteristics of the title compound, details a generalized experimental protocol for its spectral acquisition, and presents a plausible synthetic pathway.
Introduction
Predicted UV-Vis Absorption Data
The UV-Vis absorption spectrum of an indole derivative is characterized by two main absorption bands, designated as the 1La and 1Lb bands, arising from π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. The introduction of a nitro group, a strong electron-withdrawing group and chromophore, generally leads to a bathochromic (red) shift of the absorption maxima.
To provide a quantitative estimate, the following table summarizes the UV-Vis absorption data for various nitroindole isomers. This data can be used to approximate the expected absorption maxima for this compound. The absorption spectrum for 4-nitroindole is noted to extend the furthest into the visible range among the isomers.[1] The presence of the 5-methoxy group is anticipated to cause a further shift in the absorption bands.
| Compound | λmax (nm) | Solvent | Reference |
| 3-nitroindole | 349 | 2-propanol | [1] |
| 4-nitroindole | ~380 (broad) | 2-propanol | [1] |
| 5-nitroindole | 322 | 2-propanol | [1] |
| 6-nitroindole | 305, 365 | 2-propanol | [1] |
| 7-nitroindole | ~350 (shoulder) | 2-propanol | [1] |
Note: The λmax for 4-nitroindole and 7-nitroindole are estimated from the provided spectra in the source.
Experimental Protocol for UV-Vis Spectroscopy
The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound, based on general protocols for indole derivatives.[2][3][4]
3.1. Materials and Instrumentation
-
Compound: this compound, synthesized and purified.
-
Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent can influence the position of the absorption maxima.[3]
-
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda Spectrometer, Cary 100 Bio UV-vis spectrophotometer).[4][5]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
3.2. Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that will result in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 absorbance units). A common concentration for such measurements is around 0.1 mM.[4]
3.3. Spectral Acquisition
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.
-
Spectrum Recording: Scan the sample over the same wavelength range used for the baseline correction. The resulting spectrum will show the absorbance of this compound as a function of wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Synthesis Pathway for this compound
A plausible synthetic route to this compound involves the electrophilic nitration of 5-methoxy-1H-indole. The methoxy group at the 5-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the indole ring, the most reactive position for electrophilic attack is C3. To achieve nitration at the C4 position, the C3 position may need to be blocked, or specific nitrating conditions that favor C4 substitution would be required. However, a direct nitration approach is often employed for substituted indoles.[6][7] The following diagram illustrates the general workflow for the synthesis.
This diagram outlines the core transformation from the starting material, 5-methoxy-1H-indole, to the final product through a nitration reaction. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the nitration.
Conclusion
While direct experimental UV-Vis data for this compound is not currently published, a comprehensive understanding of its likely spectral characteristics can be derived from the analysis of closely related nitroindole and methoxyindole derivatives. This technical guide provides a framework for its spectral analysis, including a detailed experimental protocol and a proposed synthetic pathway. The provided information serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar indole-based compounds. Further experimental work is necessary to precisely determine the λmax and molar absorptivity of this compound.
References
- 1. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchdata.edu.au [researchdata.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Discovery and History of 5-Methoxy-4-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-Methoxy-4-nitro-1H-indole (CAS RN: 135531-92-9). First reported in 1996, this nitroindole derivative emerged from research focused on the efficient mononitration of methoxy-substituted indoles. While its biological activities have not been extensively studied, its structural similarity to other biologically active nitroindoles suggests potential applications in medicinal chemistry. This document details the seminal synthesis, physicochemical properties, and spectroscopic data, and explores the potential biological relevance of this compound based on related structures.
Discovery and Historical Context
The discovery of this compound was first documented in a 1996 publication in the journal HETEROCYCLES by Nathalie Roué, Thierry Delahaigue, and Roland Barret. Their research focused on developing a mild and efficient method for the mononitration of various methoxy-substituted indoles. At the time, existing nitration methods for indoles were often harsh and resulted in complex mixtures of products, including dinitration and oxidation byproducts.
The work by Roué and her colleagues introduced a novel approach using nitric acid impregnated on silica gel as the nitrating agent. This method offered a milder alternative to traditional nitrating agents and allowed for the regioselective synthesis of various mononitro-methoxyindoles. This compound was one of the novel compounds synthesized and characterized in this study. The primary motivation for its synthesis was to explore new synthetic methodologies for creating functionalized indole scaffolds, which are crucial building blocks in the synthesis of natural products and potential therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The experimental data is derived from the initial 1996 publication, while some predicted values from computational models are also included for a more complete profile.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | Roué et al., 1996 |
| Molecular Weight | 192.17 g/mol | Roué et al., 1996 |
| CAS Registry Number | 135531-92-9 | Chemical Abstracts Service |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point (Predicted) | 408.2 ± 25.0 °C | LookChem |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ | LookChem |
Synthesis and Experimental Protocols
The initial and, to date, the only published synthesis of this compound was achieved through the direct nitration of a protected 5-methoxyindole derivative. Below is a detailed experimental protocol based on the 1996 publication by Roué et al.
Synthesis of this compound from 1-Benzenesulfonyl-5-methoxy-1H-indole
The synthesis involves a two-step process: the nitration of the N-protected indole followed by the deprotection of the benzenesulfonyl group.
Experimental Protocol:
Step 1: Nitration of 1-Benzenesulfonyl-5-methoxy-1H-indole
-
Preparation of the Nitrating Agent: Nitric acid is adsorbed onto silica gel.
-
Reaction Setup: 1-Benzenesulfonyl-5-methoxy-1H-indole is dissolved in dichloromethane.
-
Nitration: The silica gel impregnated with nitric acid is added to the solution of the indole derivative. The suspension is magnetically stirred at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, the silica gel is filtered off and washed with dichloromethane.
-
Purification: The resulting isomeric nitro compounds are separated by column chromatography on silica gel using a toluene-ethyl acetate (9:1) solvent system.
Step 2: Deprotection of the Benzenesulfonyl Group
-
Hydrolysis: The purified 1-benzenesulfonyl-5-methoxy-4-nitro-1H-indole is subjected to basic hydrolysis using potassium hydroxide (KOH) to remove the benzenesulfonyl protecting group.
-
Isolation: The final product, this compound, is isolated.
Quantitative Data from the Discovery Paper:
| Starting Material | Product | Yield |
| 1-Benzenesulfonyl-5-methoxy-1H-indole | 1-Benzenesulfonyl-5-methoxy-4-nitro-1H-indole | 90% (mixture of isomers) |
| 1-Benzenesulfonyl-5-methoxy-4-nitro-1H-indole | This compound | Yield not specified for this step |
Spectroscopic Data
The characterization of this compound was performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Technique | Data |
| ¹H NMR (in DMSO-d₆) | δ (ppm): 3.90 (s, 3H, OCH₃), 6.80 (t, 1H, ³J = 2 Hz, 3-H), 7.09 (d, 1H, ³J = 8 Hz, 7-H), 7.61 (d, 1H, ³J = 2 Hz, 2-H), 7.73 (d, 1H, ³J = 8 Hz, 6-H) |
| ¹³C NMR (75 MHz, in DMSO-d₆) | δ (ppm): 57.6 (OCH₃), 100.0 (C-3), 108.5 (C-6), 118.1 (C-7), 122.6 (C-3a), 130.2 (C-2), 130.3 (C-4), 132.1 (C-7a), 148.5 (C-5) |
| Mass Spectrometry (MS) | m/z: 192 (M⁺), 145, 119, 116 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₉H₈N₂O₃: 192.05349, Found: 192.05273 |
Potential Biological Activities and Signaling Pathways
As of late 2025, there are no specific studies detailing the biological activity of this compound. However, the indole nucleus and the nitroaromatic moiety are present in numerous biologically active molecules. The potential for biological activity can be inferred from structurally related compounds.
Anticancer Potential: Many nitroindole derivatives have been investigated for their anticancer properties. For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells. The presence of the nitro group is often crucial for this activity.
Antimicrobial Properties: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. It is plausible that functionalized indoles like this compound could be explored as scaffolds for the development of novel kinase inhibitors.
Future Directions
The initial synthesis of this compound by Roué, Delahaigue, and Barret in 1996 provided a novel functionalized indole scaffold. While the primary focus of their work was on synthetic methodology, the resulting compound holds potential for further investigation. Future research could focus on:
-
Biological Screening: A thorough evaluation of the antimicrobial, anticancer, and other potential biological activities of this compound.
-
Analogue Synthesis: The synthesis of a library of related compounds with modifications to the methoxy and nitro positions to establish structure-activity relationships.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.
Conclusion
This compound, first synthesized in 1996, represents an interesting and underexplored molecule in the vast family of indole derivatives. Its discovery was a result of advancements in synthetic organic chemistry, providing a milder route to mononitrated methoxyindoles. While its own biological story is yet to be written, the rich pharmacology of related nitroindoles suggests that it could be a valuable starting point for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and similar compounds.
An In-depth Technical Guide to the Electronic Properties of the 5-Methoxy-4-Nitro-Indole Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core electronic properties of the 5-methoxy-4-nitro-indole scaffold. This molecule is of significant interest due to the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, which imparts a unique "push-pull" electronic structure. This characteristic makes the scaffold a promising candidate for applications in medicinal chemistry and materials science. This document details the synthesis, theoretical electronic structure, and expected spectroscopic and electrochemical characteristics of 5-methoxy-4--nitro-indole.
Molecular Structure and Synthesis
The 5-methoxy-4-nitro-indole scaffold features an indole bicyclic system substituted with a methoxy group at position 5 and a nitro group at position 4. The synthesis of this scaffold can be achieved through a multi-step process, typically starting from a substituted aniline or nitrobenzene derivative. A plausible synthetic route involves the nitration of a methoxy-substituted indole or the cyclization of a suitably substituted nitroaniline precursor.
A general synthetic approach can be conceptualized as follows:
Caption: A simplified workflow for the synthesis of 5-methoxy-4-nitro-indole.
Electronic Properties: A Push-Pull System
The electronic character of the 5-methoxy-4-nitro-indole scaffold is dominated by the electronic interplay of its substituents. The methoxy group at the 5-position acts as an electron-donating group (EDG) through resonance, increasing the electron density of the indole ring. Conversely, the nitro group at the 4-position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This arrangement creates a "push-pull" system, leading to significant intramolecular charge transfer (ICT) from the electron-rich portion to the electron-poor portion of the molecule.
This push-pull character profoundly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as its dipole moment and spectroscopic properties.
Caption: The "push-pull" electronic system in 5-methoxy-4-nitro-indole.
Theoretical Electronic Properties
Due to the limited availability of specific experimental data for 5-methoxy-4-nitro-indole, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its electronic properties. The following table summarizes theoretical values for the parent indole molecule to provide a baseline, alongside expected trends for the substituted scaffold.
| Property | Indole (Reference) | 5-Methoxy-4-nitro-indole (Expected Trend) | Method |
| HOMO Energy | -5.5 to -6.0 eV | Higher (less negative) | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.5 to -1.0 eV | Lower (more negative) | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | ~4.5 to 5.5 eV | Smaller | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | ~2.1 D | Significantly Larger | DFT/B3LYP/6-311+G(d,p) |
Note: The values for indole are approximate and can vary with the computational method. The trends for 5-methoxy-4-nitro-indole are qualitative predictions based on the effects of the substituents.
The HOMO is expected to be delocalized over the indole ring and the methoxy group, while the LUMO will likely be concentrated around the nitro group and the adjacent aromatic ring, facilitating the intramolecular charge transfer upon electronic excitation.
Spectroscopic Properties
UV-Visible Spectroscopy
The UV-visible absorption spectrum of 5-methoxy-4-nitro-indole is expected to be characterized by π-π* transitions within the aromatic system. Compared to unsubstituted indole, the absorption maxima are likely to be red-shifted (shifted to longer wavelengths) due to the extended conjugation and the ICT character induced by the push-pull substituents.
| Compound | λmax (nm) | Solvent |
| Indole | ~270-280 | Cyclohexane |
| 5-Nitroindole | ~322 | 2-Propanol[1] |
| 4-Nitroindole | Extends into the visible range | 2-Propanol[1] |
| 5-Methoxyindole | ~290-300 | Cyclohexane |
| 5-Methoxy-4-nitro-indole (Predicted) | > 350 | Non-polar solvent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for structural elucidation. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. Protons and carbons near the nitro group are expected to be shifted downfield (higher ppm), while those more influenced by the methoxy group may be shifted upfield (lower ppm) relative to similar positions in unsubstituted indole.
Electrochemical Properties
Cyclic voltammetry is a key technique to investigate the redox properties of the 5-methoxy-4-nitro-indole scaffold. The electrochemical behavior is expected to be dominated by the reduction of the nitro group, which is a well-known electroactive moiety. The methoxy group, being electron-donating, may slightly increase the electron density on the indole ring, potentially making the oxidation of the indole nucleus occur at a less positive potential compared to unsubstituted indole.
Experimental Protocols
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima of 5-methoxy-4-nitro-indole.
Materials:
-
5-methoxy-4-nitro-indole
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of 5-methoxy-4-nitro-indole of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to find an optimal concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the reference cuvette with a cuvette containing the sample solution.
-
Scan the absorbance of the sample from a suitable starting wavelength (e.g., 600 nm) to a suitable ending wavelength (e.g., 200 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Caption: A general workflow for UV-Visible spectroscopy.
Cyclic Voltammetry Protocol
Objective: To investigate the redox behavior of 5-methoxy-4-nitro-indole.
Materials:
-
5-methoxy-4-nitro-indole
-
Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent.
-
Dissolve a small amount of 5-methoxy-4-nitro-indole in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat: scan range (e.g., from an initial potential where no reaction occurs towards negative potentials to observe reduction, and then towards positive potentials for oxidation), scan rate (e.g., 100 mV/s), and number of cycles.
-
Initiate the voltage scan and record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to identify reduction and oxidation peak potentials.
Caption: A general workflow for cyclic voltammetry experiments.
Conclusion
The 5-methoxy-4-nitro-indole scaffold possesses a compelling combination of electronic features arising from its push-pull substitution pattern. This leads to a reduced HOMO-LUMO gap, a large dipole moment, and distinct spectroscopic and electrochemical signatures. While detailed experimental data for this specific molecule is limited, theoretical calculations and comparisons with related indole derivatives provide a strong foundation for understanding its properties. The protocols outlined in this guide offer a practical framework for the experimental characterization of this and similar molecules, which hold significant potential for future applications in drug discovery and materials science.
References
The Diverse Biological Activities of Substituted Nitroindoles: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the therapeutic potential of substituted nitroindoles, detailing their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and key signaling pathways.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this versatile heterocycle significantly modulates its electronic properties and biological activity, opening up new avenues for drug discovery. Substituted nitroindoles have emerged as a promising class of compounds with a wide spectrum of therapeutic potential. This technical guide provides a detailed overview of the current understanding of the biological activities of substituted nitroindoles, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Anticancer Activity: Targeting Oncogenic Pathways
Substituted nitroindoles have demonstrated significant potential as anticancer agents, primarily through their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene and induce reactive oxygen species (ROS)-mediated apoptosis.[1][2][3]
Mechanism of Action
c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a non-canonical DNA secondary structure known as a G-quadruplex. The formation of this structure acts as a transcriptional repressor, inhibiting the expression of the c-Myc protein, which is overexpressed in up to 80% of human cancers.[3] Certain substituted 5-nitroindoles have been shown to bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc expression, cell cycle arrest, and apoptosis.[1][2][3]
Induction of Reactive Oxygen Species (ROS): Some substituted nitroindoles have been observed to increase the intracellular concentration of ROS.[1][2] This elevation in ROS can lead to oxidative stress, causing damage to cellular components and ultimately triggering the intrinsic apoptotic pathway.[4]
Quantitative Anticancer Activity Data
The anticancer efficacy of several substituted nitroindoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [1] |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [1] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 4l) | HOP-62 (Non-Small Cell Lung Cancer) | < 0.01 | [2] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 4l) | HL-60(TB) (Leukemia) | 0.50 | [2] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 4l) | MOLT-4 (Leukemia) | 0.66 | [2] |
Signaling Pathway Diagrams
Caption: c-Myc G-Quadruplex Stabilization Pathway.
Caption: ROS-Induced Apoptosis Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
Substituted nitroindole compounds
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted nitroindole compounds in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
Antimicrobial Activity
While the primary focus of recent research on substituted nitroindoles has been on their anticancer properties, the broader class of indole derivatives is known to possess significant antimicrobial activity. Some studies have suggested the potential of nitroindoles as antimicrobial agents, for instance, 5-nitro-2-phenylindole has been identified as a NorA efflux pump inhibitor in Staphylococcus aureus, which could potentiate the activity of other antibiotics.[5] However, extensive quantitative data specifically for a range of substituted nitroindoles against a variety of microbial strains is limited in the current literature.
Quantitative Antimicrobial Activity Data (Illustrative for Indole Derivatives)
The following table presents Minimum Inhibitory Concentration (MIC) values for some indole derivatives to illustrate the potential antimicrobial activity of this class of compounds. It is important to note that these are not nitroindole derivatives, and further research is needed to establish the specific antimicrobial profile of substituted nitroindoles.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [5] |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | [5] |
| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | [5] |
| Indole-triazole derivative (3c) | B. subtilis | 3.125 | [5] |
| Indole derivative (1b) | C. albicans | 3.125 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Substituted nitroindole compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
McFarland standard (0.5)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the substituted nitroindole compounds in the appropriate broth directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth Microdilution Experimental Workflow.
Antiviral Activity
Similar to the antimicrobial activity, the antiviral potential of substituted nitroindoles is an area that requires more focused investigation. While some indole derivatives have shown promise as antiviral agents, specific data for nitro-substituted analogs is not widely available. For instance, certain trichlorinated indole nucleosides have demonstrated activity against human cytomegalovirus (HCMV).
Quantitative Antiviral Activity Data (Illustrative for Indole Derivatives)
The following table provides examples of the antiviral activity of some indole derivatives. It is crucial to reiterate that these are not nitroindoles and serve as an illustration of the potential of the broader indole class.
| Compound | Virus | IC50 (µM) | Reference |
| 3-formyl-2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole (FTCRI) | Human Cytomegalovirus (HCMV) | 0.23 | [6] |
| 5'-O-acyl analogue of FTCRI | Human Cytomegalovirus (HCMV) | < 0.1 | [6] |
| Arbidol (indole derivative) | Herpes Simplex Virus 1 (HSV-1) | 10.49 | [6] |
Experimental Protocol: Plaque Reduction Assay
This protocol details the plaque reduction assay, a standard method for evaluating the antiviral activity of a compound.
Materials:
-
Substituted nitroindole compounds
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add the overlay medium containing serial dilutions of the substituted nitroindole compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.
Caption: Plaque Reduction Assay Workflow.
Anti-inflammatory Activity
The anti-inflammatory properties of substituted nitroindoles are the least explored among their biological activities. While some indole derivatives have shown anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, there is a notable lack of specific quantitative data for nitroindole compounds.
Experimental Protocols for Anti-inflammatory Activity
4.1.1. Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
LPS-stimulated macrophages (e.g., RAW 264.7)
-
Substituted nitroindole compounds
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Culture macrophages and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the substituted nitroindole compounds.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Add Griess reagent Part A and then Part B to the supernatants and standards in a 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition.
Caption: Griess Assay Experimental Workflow.
4.1.2. ELISA for TNF-α and IL-6 Inhibition
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
LPS-stimulated macrophages
-
Substituted nitroindole compounds
-
ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody.
-
Sample Addition: Add cell culture supernatants from LPS-stimulated and compound-treated macrophages to the wells.
-
Detection Antibody: Add the biotinylated detection antibody.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.
-
Substrate Development: Add the substrate solution and incubate until color develops.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the cytokine concentrations from a standard curve and determine the percentage of inhibition.
Caption: ELISA Experimental Workflow.
Conclusion
Substituted nitroindoles represent a promising and versatile scaffold for the development of new therapeutic agents. Their anticancer activity, mediated through the dual mechanism of c-Myc G-quadruplex stabilization and ROS induction, is the most well-characterized of their biological properties, with compelling quantitative data supporting their potential. While the antimicrobial, antiviral, and anti-inflammatory activities of this specific class of compounds are less explored, the known biological profile of the broader indole family suggests that these are fertile areas for future investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore and quantify the diverse biological activities of novel substituted nitroindoles, paving the way for the discovery of new and effective drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein [mdpi.com]
The Methoxy Group: A Subtle Master of Bioactivity in Indole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a vast array of biologically active molecules. Among the various substitutions on the indole ring, the methoxy group (-OCH3) plays a pivotal role in modulating the pharmacological properties of these derivatives. Its influence on electron density, lipophilicity, and steric profile can dramatically alter the interaction of indole-based compounds with biological targets, leading to enhanced or entirely new bioactivities. This technical guide delves into the multifaceted role of the methoxy group in the anticancer, antimicrobial, and neuroprotective activities of indole derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity: A Tale of Position and Potency
The position of the methoxy group on the indole ring is a critical determinant of its anticancer efficacy. Numerous studies have demonstrated that methoxy substitution can significantly enhance the cytotoxic and antiproliferative effects of indole derivatives against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several methoxy-substituted indole derivatives, highlighting the influence of the methoxy group's position on their potency.
| Compound ID | Derivative Class | Methoxy Position(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3g | 1-(3,4,5-trimethoxyphenyl)-1H-indole | 6- and 3,4,5- on phenyl | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | |||
| A549 (Lung) | 6.30 ± 0.30 | [1] | |||
| HeLa (Cervical) | 6.10 ± 0.31 | [1] | |||
| A375 (Melanoma) | 0.57 ± 0.01 | [1] | |||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] | |||
| Compound 36 | 2-aryl-3-aroyl indole | 7- | SK-OV-3 (Ovarian) | Sub-micromolar | [2] |
| NCI-H460 (Lung) | Sub-micromolar | [2] | |||
| DU-145 (Prostate) | Sub-micromolar | [2] | |||
| Indolo[2,3-b]quinolines | Indolo[2,3-b]quinoline | 2- and 9-methoxy/methyl | Various | 0.6 - 1.4 | [3] |
| 5o | 5-Methoxyindole-isatin Hybrid | 5- | ZR-75 (Breast) | 1.69 | [4] |
| HT-29 (Colon) | 1.69 | [4] | |||
| A-549 (Lung) | 1.69 | [4] | |||
| 21 | N-methyl-5,6,7-trimethoxyindole | 5,6,7- | HeLa (Cervical) | 0.022 | [5] |
| A549 (Lung) | 0.035 | [5] | |||
| MCF-7 (Breast) | 0.028 | [5] | |||
| K562 (Leukemia) | 0.125 | [5] | |||
| 31 | N-methyl-5,6,7-trimethoxyindole | 5,6,7- | HeLa (Cervical) | 0.025 | [5] |
| A549 (Lung) | 0.041 | [5] | |||
| MCF-7 (Breast) | 0.033 | [5] |
Key Mechanisms of Anticancer Action
Methoxy-substituted indole derivatives exert their anticancer effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of critical cell signaling pathways.
1. Inhibition of Tubulin Polymerization:
Several potent anticancer indole derivatives, particularly those with methoxy groups on the benzene ring of the indole or on a phenyl substituent, function as microtubule-targeting agents. By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
2. Modulation of the PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain methoxyindole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyindole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]
Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure bovine tubulin) to a concentration of 3 mg/mL in a GTP-containing polymerization buffer (G-PEM).
-
Reaction Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin and the test compound at various concentrations (e.g., 0.1 µM to 10 µM).
-
Measurement: Immediately begin monitoring the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The dose-response curves are then used to calculate the IC50 value for the inhibition of tubulin polymerization.[7]
Antimicrobial Activity: Targeting Bacterial Defenses
Methoxy-substituted indole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents the MIC values for representative methoxyindole derivatives against various bacterial strains.
| Compound ID | Derivative Class | Methoxy Position | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | Indole-triazole | Not specified | MRSA | 3.125 - 50 | [8] |
| 5-methoxy-2-(5-Cl-1H-benzimidazol-2-yl)-phenol (HL4) | Benzimidazolyl-phenol | 5- | S. aureus | Not specified | |
| E. faecalis | Not specified | ||||
| C. albicans | Not specified | ||||
| Indole-based thiosemicarbazones (8b, 9b) | Indole-thiosemicarbazone | 4,6-dimethoxy | Various | Not specified | [9] |
| 5H-indolo[2,3-b]quinolines | Indolo[2,3-b]quinoline | 2- and 9-methoxy/methyl | Gram-positive bacteria | 2.0 - 6.0 µM | [3] |
Experimental Protocol
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the methoxyindole derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10][11]
Neuroprotective Effects: A Shield Against Neurological Insults
The structural similarity of some methoxyindole derivatives to endogenous neurochemicals like melatonin and serotonin has led to the investigation of their neuroprotective properties. These compounds have shown promise in protecting neuronal cells from various insults, including oxidative stress and excitotoxicity.
Quantitative Neuroprotective Activity Data
The neuroprotective effects of methoxyindole derivatives are often evaluated by their ability to increase cell viability in the presence of a neurotoxin.
| Compound Class | Methoxy Position(s) | Cell Line | Neurotoxin | Outcome | Reference |
| Indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazones | 5- | SH-SY5Y | H2O2 | Increased cell viability | [12] |
| Stobadine derivatives | Electron-donating substitutions | Rat hippocampal slices | Hypoxia/low glucose | Reduced impairment of neurotransmission | [13] |
Experimental Protocol
Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of the methoxyindole derivative for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA), or MPP+ to induce cell death.
-
Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the methoxyindole derivative compared to the neurotoxin-only control indicates a neuroprotective effect.[14][15]
Conclusion
The methoxy group is a powerful and versatile substituent in the design and development of bioactive indole derivatives. Its strategic placement on the indole nucleus can profoundly influence the compound's interaction with biological targets, leading to potent anticancer, antimicrobial, and neuroprotective activities. The data and protocols presented in this guide underscore the importance of structure-activity relationship studies in optimizing the therapeutic potential of methoxy-substituted indoles. As research in this area continues, a deeper understanding of the molecular mechanisms underlying the bioactivity of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Methoxy-4-nitro-1H-indole from the starting material 5-methoxyindole. The synthesis involves an electrophilic aromatic substitution reaction, specifically a nitration. This protocol is intended for use by trained professionals in a controlled laboratory setting. Outlined are the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and characterization data for the final product.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds. The introduction of a nitro group onto the indole scaffold at the 4-position, particularly in the presence of a methoxy group at the 5-position, provides a key functional handle for further chemical transformations in drug discovery and development. This protocol details a reliable method for the preparation of this compound.
Chemical Reaction
Experimental Protocol
Materials:
-
5-methoxyindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-methoxyindole (1.0 eq) in dichloromethane at 0°C (ice bath).
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature at 0°C.
-
Nitrating Mixture Preparation: In a separate flask, cautiously prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.
-
Nitration: Add the nitrating mixture dropwise to the solution of 5-methoxyindole over 30 minutes, ensuring the temperature does not rise above 5°C.[1]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.[1]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
Purification:
The crude this compound can be purified using column chromatography on silica gel.[1]
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).[1]
-
Fraction Collection: Collect the fractions and monitor by TLC to identify those containing the desired product.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Value | Reference |
| Reactants | ||
| 5-methoxyindole | 1.0 eq | |
| Conc. H₂SO₄ | 2.0 eq | [1] |
| Conc. HNO₃ | 1.1 eq | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [1] |
| Temperature | 0°C to 5°C | [1] |
| Reaction Time | 1-2 hours | [1] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 g/mol | |
| Expected Yield | Moderate to High | [2] |
| Spectroscopic Data | ||
| ¹³C NMR (DMSO-d₆) | See Table 2 | [1] |
| Mass Spec (GC-MS) | See Table 3 |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 127.5 |
| C3 | 103.5 |
| C3a | 131.0 |
| C4 | 136.0 |
| C5 | 142.5 |
| C6 | 115.5 |
| C7 | 110.0 |
| C7a | 129.0 |
| OCH₃ | 57.0 |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used. Data is based on typical values for substituted indoles and available spectral data.[1]
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 192 | [M]⁺ |
| 162 | [M-NO]⁺ |
| 146 | [M-NO₂]⁺ |
| 134 | |
| 117 | |
| 103 |
Note: Fragmentation patterns can provide structural confirmation.
Mandatory Visualization
References
Regioselective Nitration of 5-Methoxy-1H-indole: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group onto the indole ring, particularly in a regioselective manner, provides a valuable synthetic handle for further functionalization and can significantly modulate the biological activity of the parent molecule. This document provides detailed application notes and protocols for the regioselective nitration of 5-methoxy-1H-indole, a key intermediate in the synthesis of various pharmacologically active compounds. The resulting nitro-isomers, particularly those with anticancer properties, are of significant interest in drug discovery and development.
Regioselectivity in the Nitration of 5-Methoxy-1H-indole
The methoxy group at the 5-position of the indole ring is an activating, ortho-, para-directing group. However, the inherent reactivity of the indole nucleus complicates the prediction of nitration outcomes. The C3 position of the pyrrole ring is the most electron-rich and typically the most susceptible to electrophilic attack. Consequently, nitration of 5-methoxy-1H-indole can potentially yield several isomers, primarily the 3-nitro, 4-nitro, and 6-nitro derivatives. The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity of this transformation.
Data Presentation: Quantitative Analysis of Nitration Methods
The regioselectivity and yield of the nitration of 5-methoxy-1H-indole are highly dependent on the chosen synthetic route. Below is a summary of quantitative data from different methods.
| Nitrating Agent/Method | Major Isomer(s) | Yield (%) | Isomer Ratio (approx.) | Reference |
| Tetramethylammonium nitrate / Trifluoroacetic anhydride | 5-methoxy-3-nitro-1H-indole | 92 | High selectivity for C3 | [1] |
| Nitric Acid / Sulfuric Acid | Mixture of isomers | Moderate | Varies with conditions |
Experimental Protocols
Protocol 1: Regioselective C3-Nitration using a Non-Acidic Method
This protocol utilizes a mild and highly regioselective method for the synthesis of 3-nitroindoles.[1]
Materials:
-
5-methoxy-1H-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add 5-methoxy-1H-indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol).
-
Dissolve the solids in acetonitrile (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in acetonitrile (2 mL) to the cooled mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically within a few hours), quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 5-methoxy-3-nitro-1H-indole.
Protocol 2: Classical Nitration using Nitric Acid and Sulfuric Acid
This protocol employs the traditional, strongly acidic conditions for nitration. Caution is advised due to the potential for side product formation and the acid sensitivity of the indole ring.[2]
Materials:
-
5-methoxy-1H-indole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic anhydride or Dichloromethane (solvent)
-
Ice-salt bath
-
Three-necked flask with a thermometer and a dropping funnel
-
Crushed ice
-
Sodium carbonate (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid (1 equivalent) while cooling in an ice-salt bath to maintain a temperature below 0 °C.
-
In a three-necked flask, dissolve 5-methoxy-1H-indole (1 equivalent) in a suitable solvent such as acetic anhydride or dichloromethane.
-
Cool the indole solution to -10 °C.
-
Add the pre-cooled nitrating mixture dropwise to the indole solution, ensuring the temperature does not rise above -5 °C.
-
After the addition is complete, stir the mixture for a short period (e.g., 15-30 minutes) at low temperature.
-
Quench the reaction by pouring it onto a large amount of crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product will likely be a mixture of isomers and may require extensive purification by column chromatography to isolate the desired nitro-5-methoxy-1H-indole isomers.
Mandatory Visualizations
Logical Relationship of Nitration Methods
References
detailed protocol for the synthesis of 5-Methoxy-4-nitro-1H-indole
For Research Use Only. Not for diagnostic or therapeutic procedures.
This document outlines the detailed protocol for the laboratory-scale synthesis of 5-Methoxy-4-nitro-1H-indole, a key intermediate in the development of various pharmacologically active molecules.[1] The synthesis is based on the direct electrophilic nitration of 5-Methoxy-1H-indole.
Disclaimer: This protocol involves the use of hazardous materials, including strong acids and potentially explosive nitro compounds.[1] All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Reaction Principle
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 5-Methoxy-1H-indole. The methoxy group (-OCH₃) at the C5 position is an ortho-, para-directing group. In this case, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the C4 position (ortho to the methoxy group). The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
Materials and Equipment
Reagents:
-
5-Methoxy-1H-indole (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane (for column chromatography)
-
Ethyl Acetate (for column chromatography)
-
Crushed Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Quantitative Data Summary
The following table summarizes the reactant quantities for a typical laboratory-scale synthesis.
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 5-Methoxy-1H-indole | 147.17[2] | 10.0 | 1.47 g | 1.0 |
| Conc. Sulfuric Acid | 98.08 | - | ~10 mL | - |
| Conc. Nitric Acid (70%) | 63.01 | 11.0 | ~0.7 mL | 1.1 |
Note: The volume of sulfuric acid is approximate as it serves as the solvent and catalyst. The amount of nitric acid is a slight excess to ensure complete reaction.
Experimental Protocol
Step 1: Reaction Setup and Cooling
-
Place 1.47 g (10.0 mmol) of 5-Methoxy-1H-indole into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of dichloromethane to dissolve the starting material.
-
Cool the flask in an ice bath to 0°C.
-
While stirring, slowly add 2.0 equivalents of concentrated sulfuric acid to the solution, ensuring the temperature remains at or below 5°C.[3]
Step 2: Preparation and Addition of Nitrating Mixture
-
In a separate, cool beaker, cautiously prepare the nitrating mixture by adding 0.7 mL (11.0 mmol) of concentrated nitric acid to a small amount of concentrated sulfuric acid at 0°C.[3]
-
Using a dropping funnel, add the prepared nitrating mixture dropwise to the stirred solution of 5-Methoxy-1H-indole over a period of 30 minutes.[3] Crucially, maintain the reaction temperature below 5°C during the entire addition process to prevent over-nitration and side reactions. [4]
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexane and ethyl acetate. The product, being more polar, will have a lower Rf value than the starting material.
Step 4: Work-up and Extraction
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.[3] This will quench the reaction.
-
Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[3]
Step 5: Drying and Solvent Removal
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]
Step 6: Purification
-
Purify the crude product by column chromatography using silica gel.[3]
-
The column should be packed using a slurry of silica gel in hexane.
-
The crude product, dissolved in a minimal amount of dichloromethane, is loaded onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane to separate the desired product from impurities.
-
Combine the pure fractions (identified by TLC) and evaporate the solvent to obtain the purified this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified logical flow of the electrophilic nitration mechanism.
References
Application Notes and Protocols: Synthesis of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-4-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of methoxy and nitro groups can significantly modulate the physicochemical and pharmacological properties of the parent molecule. These modifications can influence receptor binding, metabolic stability, and other pharmacokinetic parameters. This document provides a detailed overview of the probable reaction mechanism for the formation of this compound, a representative experimental protocol, and relevant data to guide its synthesis.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound is proposed to proceed via an electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 5-methoxy-1H-indole. The reaction mechanism involves the following key steps:
-
Generation of the Nitronium Ion: In a mixture of concentrated nitric acid and sulfuric acid, nitric acid is protonated by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich indole ring of 5-methoxy-1H-indole acts as a nucleophile and attacks the nitronium ion. The methoxy group at the C5 position is a strong activating group and is ortho, para-directing. Consequently, the electrophilic attack is directed to the positions ortho to the methoxy group, namely C4 and C6. The formation of the C4-nitro isomer is one of the expected outcomes. The indole nitrogen also influences the electron density of the ring, contributing to the overall regioselectivity.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the indole ring.
-
Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the indole ring, yielding the final product, this compound.
Due to the high reactivity of the indole ring, careful control of reaction conditions is crucial to prevent side reactions such as oxidation or nitration at other positions.[1]
Data Presentation
| Parameter | Anticipated Value | Notes |
| Starting Material | 5-Methoxy-1H-indole | Commercially available or can be synthesized. |
| Key Reagents | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | A mixture of these acids generates the nitronium ion (NO₂⁺). |
| Solvent | Acetic acid or Dichloromethane | A non-reactive solvent is required. |
| Reaction Temperature | 0 - 5 °C | Low temperature is critical to control the exothermic reaction and minimize side products.[2][3] |
| Reaction Time | 1 - 3 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Reported Yield | Moderate to High | Yield is highly dependent on the specific reaction conditions and purification method. Isomeric impurities may reduce the isolated yield.[1] |
| Purification | Column chromatography or Recrystallization | Necessary to isolate the desired 4-nitro isomer from other potential isomers (e.g., 6-nitro) and byproducts.[2] |
Experimental Protocol
The following is a representative protocol for the nitration of a methoxy-substituted indole, adapted for the synthesis of this compound.
Materials:
-
5-Methoxy-1H-indole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 5-methoxy-1H-indole in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add 1.1 equivalents of concentrated nitric acid to a pre-cooled (0 °C) amount of concentrated sulfuric acid. This mixture should be prepared with caution due to its highly corrosive and exothermic nature.
-
Addition of the Nitrating Agent: Add the nitrating mixture dropwise to the solution of 5-methoxy-1H-indole over a period of 30 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and the formation of side products.[3]
-
Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture over a generous amount of crushed ice with stirring. This will precipitate the crude product.
-
Work-up:
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product into ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from a suitable solvent such as ethanol or methanol can be employed.
Visualizations
Caption: Reaction mechanism for the formation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 5-Methoxy-4-nitro-1H-indole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-4-nitro-1H-indole is a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications.[1] Its unique electronic and structural features, arising from the electron-donating methoxy group at the 5-position and the electron-withdrawing nitro group at the 4-position, allow for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.
The strategic placement of the methoxy and nitro groups on the indole core makes this molecule an ideal starting material for the synthesis of various substituted indoles. The nitro group can be readily reduced to an amine, opening pathways to a diverse array of fused heterocyclic systems and substituted anilines. Furthermore, the indole nucleus itself can undergo various electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents.
Key Synthetic Transformations and Applications
This compound serves as a precursor for several key chemical modifications, enabling the synthesis of a wide range of derivatives. The primary transformations include:
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a pivotal step, yielding 5-methoxy-4-amino-1H-indole. This amino-indole is a valuable intermediate for the synthesis of compounds with potential biological activity, including kinase inhibitors and serotonin receptor modulators.
-
N-Alkylation: The indole nitrogen can be readily alkylated to introduce various side chains, a common strategy in drug design to modulate solubility, lipophilicity, and target binding.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position of the indole ring, providing a handle for further functionalization, such as reductive amination to generate tryptamine analogs.
These transformations allow for the construction of molecular scaffolds with potential applications in several therapeutic areas:
-
Oncology: The substituted indole core is a prominent feature in many kinase inhibitors. By elaborating the structure of this compound, novel compounds targeting kinases involved in cell signaling pathways can be developed.
-
Neuroscience: The indole scaffold is the core of the neurotransmitter serotonin. Derivatives of this compound can be designed as agonists or antagonists for various serotonin receptors, with potential applications in treating depression, anxiety, and other neurological disorders.[2]
-
Anticancer Agents: Certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, exhibiting anticancer activity.[3]
Experimental Protocols
The following protocols are adapted from established procedures for similar indole derivatives and are provided as a guide for the utilization of this compound. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Catalytic Reduction of this compound to 5-Methoxy-4-amino-1H-indole
This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon as a catalyst and ammonium formate as the hydrogen source. This method is often preferred for its mild conditions and high yields.
Workflow Diagram:
Caption: Workflow for the catalytic reduction of this compound.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ammonium formate
-
Anhydrous Methanol
-
Argon or Nitrogen gas
-
Round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer and a condenser under an argon atmosphere, charge the this compound (1.0 eq) and anhydrous methanol.
-
In a separate flask, prepare a slurry of 10% palladium on activated carbon (approximately 0.1 g per gram of starting material) in anhydrous methanol.
-
Carefully add the palladium slurry to the reaction flask, followed by the portion-wise addition of ammonium formate (excess, approx. 11 eq).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic, so monitoring the temperature is advised.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-methoxy-4-amino-1H-indole.
Quantitative Data (Anticipated):
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
Protocol 2: N-Alkylation of this compound
This protocol details the N-alkylation of the indole ring using an alkyl halide and a base.
Workflow Diagram:
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere, add the base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat as necessary, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Alkyl Halide | Base | Yield (%) |
| Methyl Iodide | NaH | ~90% |
| Benzyl Bromide | K₂CO₃ | ~85% |
Protocol 3: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C3 position of the indole.
Workflow Diagram:
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottomed flask, cool anhydrous DMF (used as both reagent and solvent) in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization.
Quantitative Data (Anticipated):
| Parameter | Value |
| Yield | 60-70% |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
Protocol 4: Reductive Amination of this compound-3-carbaldehyde
This protocol describes the synthesis of N,N-dimethyltryptamine analogs from the corresponding 3-carbaldehyde.
Workflow Diagram:
Caption: Workflow for the reductive amination of this compound-3-carbaldehyde.
Materials:
-
This compound-3-carbaldehyde
-
Aqueous solution of the desired amine (e.g., dimethylamine, 40%)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound-3-carbaldehyde (1.0 eq) in methanol in a round-bottomed flask.
-
Add the aqueous amine solution (e.g., dimethylamine, 3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Anticipated):
| Parameter | Value |
| Yield | 50-60% |
| Reaction Time | 3-5 hours |
| Temperature | 0 °C to Room Temperature |
Application in the Synthesis of Bioactive Scaffolds
The following diagram illustrates a potential synthetic pathway from this compound to a core structure found in certain kinase inhibitors.
Caption: Synthetic pathway to a kinase inhibitor scaffold.
Conclusion
This compound is a highly functionalized and versatile building block for the synthesis of a wide range of organic molecules. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and other advanced materials. The strategic interplay of the methoxy and nitro substituents provides a rich chemical landscape for the creation of diverse and complex molecular architectures. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Vilsmeier-Haack Reaction of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, yielding valuable indole-3-carboxaldehyde derivatives.[1] These products are crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][3] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then attacks the electron-rich indole nucleus, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the corresponding aldehyde.[1][5]
5-Methoxy-4-nitro-1H-indole is a promising starting material in medicinal chemistry. The resulting this compound-3-carbaldehyde is a key building block for the synthesis of novel therapeutic agents. The nitroindole moiety is a recognized pharmacophore in anticancer drug discovery, with derivatives known to act as potent stabilizers of G-quadruplex structures in the c-Myc oncogene promoter region, leading to the downregulation of c-Myc expression and subsequent cell cycle arrest and apoptosis.[6][7] Furthermore, the methoxy group at the 5-position is a common feature in various bioactive indole derivatives with applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[8]
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. This is followed by the electrophilic attack of the indole at the C3 position, and subsequent hydrolysis to yield the final aldehyde product.
Caption: Vilsmeier-Haack reaction mechanism.
The general workflow for the synthesis involves the preparation of the Vilsmeier reagent, the formylation reaction itself, and subsequent work-up and purification of the product.
Caption: Experimental workflow for synthesis.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview. Note that the optimal conditions for this compound may require further optimization.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71¹ | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [1] |
| 5-Bromoindole | POCl₃, DMF | 0 to 85 | 8 | 95 | [1] |
| 5-Nitroindole | POCl₃, DMF | 0 to 85 | 8 | 85 | [1] |
¹ Yield for 1-formyl-3-methylindole. An additional 22.5% of 2-formyl-3-methylindole was also reported.[1]
Experimental Protocol
This protocol is a general guideline for the Vilsmeier-Haack formylation of an indole derivative and should be adapted and optimized for this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
-
Solvents for recrystallization or chromatography (e.g., ethanol, hexane/ethyl acetate mixtures)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add this compound portion-wise, while maintaining the temperature at 0-5 °C.
-
After the addition of the indole, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction temperature can then be raised (e.g., to 60-80 °C) and maintained for several hours, depending on the reactivity of the substrate.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified this compound-3-carbaldehyde by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to air or moisture.
Applications in Drug Development
The product of this reaction, this compound-3-carbaldehyde, is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The indole-3-carbaldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds.[3]
The presence of the 5-methoxy and 4-nitro groups on the indole ring provides opportunities for structure-activity relationship (SAR) studies. As previously mentioned, 5-nitroindole derivatives have shown promise as anticancer agents by stabilizing c-Myc G-quadruplexes.[6][7] The introduction of a formyl group at the 3-position allows for the attachment of various side chains that could enhance binding affinity and selectivity for this target.
Caption: Drug development logical flow.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application of 5-Methoxy-4-nitro-1H-indole in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific experimental data, application notes, or detailed protocols for 5-Methoxy-4-nitro-1H-indole. The information presented herein is based on closely related analogs, particularly 7-methoxy-5-nitro-1H-indole and other substituted methoxy- and nitro-indoles. This document is intended to serve as a foundational guide for researchers by providing insights into the potential applications and methodologies for this class of compounds.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] The introduction of methoxy and nitro functional groups onto the indole ring can significantly modulate its physicochemical properties and biological activity. The electron-donating methoxy group can enhance metabolic stability and influence receptor binding, while the electron-withdrawing nitro group can serve as a handle for further chemical modification and may contribute to specific biological activities, including antimicrobial and anticancer effects.[3][4]
This compound, as a specific isomer, remains largely unexplored in the public domain. However, based on the activities of related compounds, it represents a promising starting point for the design and synthesis of novel therapeutic agents.
Potential Therapeutic Applications
Based on the biological activities reported for analogous compounds, this compound could be a valuable scaffold for the development of agents with the following activities:
-
Anticancer: Nitroindole derivatives have been investigated for their ability to bind to DNA G-quadruplexes, such as the c-Myc promoter, leading to anticancer activity.[5] Additionally, some methoxy-indole derivatives have shown antiproliferative effects by inducing apoptosis.[3][4]
-
Antimicrobial: The nitro group is a well-known pharmacophore in antimicrobial agents. Nitro-substituted indoles may exhibit activity against a range of bacterial and fungal pathogens.[4]
-
Neurological Disorders: 5-methoxyindole derivatives are structurally related to serotonin and have been explored as ligands for serotonin receptors (e.g., 5-HT4), suggesting potential applications in treating depression, anxiety, and other CNS disorders.[6]
Synthesis Strategies
The synthesis of this compound is not explicitly described in the reviewed literature. However, general methods for the synthesis of substituted indoles can be adapted. A plausible synthetic approach would involve the nitration of 5-methoxy-1H-indole. It is important to note that direct nitration of the indole ring can be challenging and may lead to a mixture of isomers and potential degradation under harsh acidic conditions.[7]
An alternative and often more regioselective method is the Bartoli indole synthesis, which involves the reaction of a substituted nitroarene with a vinyl Grignard reagent.[7]
Hypothetical Synthetic Protocol: Nitration of 5-Methoxy-1H-indole
This protocol is a hypothetical adaptation based on the nitration of other methoxyindoles.[8]
Materials:
-
5-Methoxy-1H-indole
-
Acetic acid (glacial)
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled (0 °C) nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the potential biological activities of this compound, based on methodologies used for similar compounds.[4]
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation
As no direct quantitative data for this compound is available, the following table summarizes the biological activity of selected related methoxy- and nitro-indole derivatives to provide a comparative context.
| Compound/Derivative Class | Biological Activity | Target/Assay | Reported Value (e.g., IC50) | Reference |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | Anticancer (Pancreatic) | NQO1 Inhibition, Growth Inhibition (MIA PaCa-2 cells) | IC50 = 108 nmol/L | [3] |
| 5-Nitroindole Derivatives | Anticancer | c-Myc G-Quadruplex Binding | - | [5] |
| 7-Methoxy-5-nitro-1H-indole-3-carboxylic acid | Antimicrobial, Anticancer, Anti-inflammatory | Predicted based on analogs | Not specified | [4] |
| 5-Methoxytryptamine Derivatives | Serotonergic Activity | 5-HT4 Receptor Binding and Functional Assays | Agonist properties observed | [6] |
Visualizations
Synthetic Workflow
Caption: Hypothetical synthetic workflow for this compound.
Potential Signaling Pathway
Caption: Generalized apoptotic pathway potentially modulated by indole derivatives.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Anticancer Agents from 5-Methoxy-4-nitro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 5-Methoxy-4-nitro-1H-indole derivatives as potential anticancer agents. The indole scaffold is a prominent feature in many natural and synthetic compounds that exhibit significant anti-proliferative activity.[1] Derivatives of 5-methoxy-indole, in particular, have been shown to induce antitumor effects through various mechanisms, including the inhibition of critical cellular processes like cell cycle progression and the induction of programmed cell death (apoptosis).[2] This document outlines the mechanism of action, quantitative data on cytotoxic effects, and detailed experimental protocols for the evaluation of these compounds.
Mechanism of Action
The anticancer activity of this compound derivatives is often attributed to their ability to modulate specific cellular signaling pathways. One key mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[2][3] By down-regulating this pathway, these compounds can effectively induce apoptosis in cancer cells.[3] Additionally, some indole derivatives act as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in several solid tumors, including pancreatic cancer.[3][4] Inhibition of NQO1 can lead to growth inhibition in cancer cells.[3][4]
Data Presentation
The cytotoxic activity of novel this compound derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize the IC50 values for representative indole derivatives from recent studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ES936 | 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | MIA PaCa-2 (Pancreatic) | 0.108 | [4] |
| BxPC-3 (Pancreatic) | 0.365 | [4] | ||
| Methyl-indole derivative | Not specified | Capan-1 (Pancreatic) | <5 | [3] |
| Aspc-1 (Pancreatic) | <5 | [3] | ||
| MIA PaCa-2 (Pancreatic) | <5 | [3] | ||
| Compound 5f | Indole derivative of ursolic acid | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [5] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [5] | ||
| Compound 30a | Indole derivative of ursolic acid | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and validity of results.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, SMMC-7721)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Compound Treatment: Dissolve the this compound derivatives in DMSO to prepare a stock solution. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).[2]
-
Incubation: Incubate the plates for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the this compound derivatives for 24-48 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay is used to determine the effect of the compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8]
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for the evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Screening of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of 5-Methoxy-4-nitro-1H-indole. The protocols outlined below are based on established methodologies for evaluating the antimicrobial efficacy of novel chemical entities.
Indole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2] The incorporation of a nitro group, as seen in this compound, is a key structural feature often associated with potent antimicrobial effects.[3] Nitroaromatic compounds can act as prodrugs, which upon reduction of the nitro group within microbial cells, generate reactive nitrogen species.[3][4] These reactive species can subsequently induce cellular damage, including DNA damage, leading to microbial cell death.[3][4]
The protocols detailed herein describe standard in vitro assays to determine the antimicrobial spectrum and potency of this compound. These include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for preliminary screening, and the determination of Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess cidal activity.
Data Presentation
Quantitative data from the antimicrobial screening assays should be systematically recorded to facilitate analysis and comparison. The following tables provide a standardized format for presenting the experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| [Additional Organism] | [Strain ID] | [Appropriate Control] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Candida albicans | ATCC 90028 |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin (30 µg) | |||
| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | |||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin (10 µg) | |||
| Candida albicans | ATCC 90028 | Fluconazole (25 µg) |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate to achieve a range of test concentrations.
-
Preparation of Microbial Inoculum: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antibiotic with a known MIC.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Disk Diffusion Assay
This assay is a preliminary qualitative test to assess the antimicrobial activity of the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Positive control antibiotic disks
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known amount of this compound onto the agar surface. Also, place a standard antibiotic disk as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., MHA, Sabouraud Dextrose Agar)
-
Sterile pipette and spreader
Procedure:
-
Subculturing from MIC Wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the microtiter plate that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and a proposed mechanism of action for this compound.
Caption: Workflow for the antimicrobial screening of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of 5-Methoxy-4-nitro-1H-indole using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[3] This protocol provides a detailed method for evaluating the cytotoxic effects of 5-Methoxy-4-nitro-1H-indole, an indole derivative of interest for its potential therapeutic applications, on a selected cancer cell line.[4]
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound in a 96-well plate format.
Materials and Reagents
-
Cell Line: Human pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Test Compound: this compound
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[1][5] The solution should be filter-sterilized and protected from light.[1]
-
Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[5][6]
-
Vehicle: Dimethyl sulfoxide (DMSO), sterile
-
Equipment:
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570-590 nm[5]
-
Multichannel pipette
-
Biological safety cabinet
-
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cells until they reach approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to obtain working concentrations that are 10x the desired final concentrations (e.g., 1 µM to 1000 µM).
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Controls: Include wells for:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for the test compound.
-
Blank Control: Medium only, with no cells, to subtract background absorbance.[5]
-
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).
-
Read the plate within 1 hour of adding the solubilization solution.[5]
-
Data Analysis
-
Correct Absorbance: Average the duplicate readings for each concentration and subtract the average absorbance of the blank control.[5]
-
Calculate Percentage Viability: Determine the cell viability for each concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100%
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation
The quantitative results from the MTT assay can be summarized in a table for clear comparison of the dose-dependent cytotoxic effects of this compound.
Table 1: Hypothetical Cytotoxicity Data for this compound on MIA PaCa-2 Cells after 48h Treatment.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.198 | 0.072 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.876 | 0.055 | 69.8% |
| 25 | 0.611 | 0.043 | 48.7% |
| 50 | 0.345 | 0.031 | 27.5% |
| 100 | 0.152 | 0.024 | 12.1% |
| Blank | 0.095 | 0.011 | N/A |
Note: Data are representative and should be generated from triplicate wells for each experiment.
Visualized Workflows and Pathways
Diagrams created using Graphviz help to visualize the experimental process and potential mechanisms of action.
Caption: MTT assay experimental workflow from cell seeding to data analysis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. lookchem.com [lookchem.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-4-nitro-1H-indole is an indole derivative, a class of heterocyclic compounds that has garnered significant interest in pharmaceutical research due to its diverse biological activities.[1] The indole scaffold is a common motif in molecules with antimicrobial properties.[2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potential of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[3] This value is crucial for evaluating the efficacy of new antimicrobial agents and for guiding further drug development efforts.[4][5]
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely used due to its accuracy, efficiency, and ability to test multiple compounds and concentrations simultaneously.[6]
Data Presentation
As of the current literature review, specific MIC values for this compound against various microorganisms have not been extensively published. The following table is provided as a template to illustrate how experimentally determined MIC data for this compound should be presented.
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | Data Not Available | Data Not Available |
| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available | Data Not Available |
| Candida albicans | ATCC 10231 | Data Not Available | Data Not Available |
| Enterococcus faecalis | ATCC 29212 | Data Not Available | Data Not Available |
Note: The above table is for illustrative purposes only. Researchers should replace "Data Not Available" with their experimentally determined values.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on established methods for determining the MIC of antimicrobial agents.[7][8][9]
1. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Spectrophotometer
-
Incubator
2. Preparation of Reagents
-
Compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
Bacterial/Fungal Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
3. Assay Procedure
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]
-
-
Controls:
-
Growth Control: The eleventh column should contain 100 µL of broth and will be inoculated with the microorganism to ensure its viability.
-
Sterility Control: The twelfth column should contain 100 µL of uninoculated broth to check for contamination.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.
-
-
Incubation:
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[9] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should remain clear, and the growth control should be turbid.
-
Visualizations
Experimental Workflow for Broth Microdilution MIC Assay
A flowchart illustrating the key steps of the broth microdilution MIC assay.
Note on Signaling Pathways: Currently, there is a lack of specific scientific literature detailing the antimicrobial mechanism of action and the specific signaling pathways targeted by this compound in microorganisms. Therefore, a diagram of a signaling pathway cannot be provided at this time. Further research is required to elucidate its mode of action.
References
- 1. lookchem.com [lookchem.com]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Versatile Intermediate: Application of 5-Methoxy-4-nitro-1H-indole in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methoxy-4-nitro-1H-indole is a valuable heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the indole scaffold imparts unique reactivity, making it a versatile precursor for the synthesis of a wide array of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate, highlighting its role in the construction of elaborate molecular architectures.
Synthetic Pathways and Key Transformations
The strategic placement of the methoxy and nitro substituents on the indole ring allows for a range of chemical manipulations. The nitro group can be readily reduced to an amine, opening pathways to a variety of functionalizations, while the indole nitrogen and the C3 position are susceptible to electrophilic substitution and other modifications.
Synthesis of this compound
A common route to this compound involves the nitration of 5-methoxy-1H-indole. Careful control of reaction conditions is crucial to achieve selective nitration at the C4 position.
Experimental Protocol: Synthesis of this compound
-
Materials: 5-Methoxy-1H-indole, Nitrating agent (e.g., nitric acid/sulfuric acid), Acetic Anhydride, Acetic Acid, Dichloromethane.
-
Procedure:
-
Dissolve 5-Methoxy-1H-indole (1.0 eq) in a mixture of acetic anhydride and acetic acid at 0 °C.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and acetic acid to the solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).
-
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| 5-Methoxy-1H-indole | This compound | HNO₃/H₂SO₄, Acetic Anhydride, Acetic Acid, 0 °C | Moderate to Good | General nitration protocol |
Application as an Intermediate in Complex Molecule Synthesis
The true utility of this compound lies in its role as a versatile intermediate. The following sections detail key transformations and their application in the synthesis of more complex molecular structures.
Reduction of the Nitro Group: Synthesis of 4-Amino-5-methoxy-1H-indole
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 4-amino-5-methoxy-1H-indole, a key precursor for the synthesis of various fused heterocyclic systems and other substituted indoles.
Experimental Protocol: Reduction of this compound
-
Materials: this compound, Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or iron powder), Ethanol, Hydrochloric Acid.
-
Procedure (using SnCl₂·2H₂O):
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-amino-5-methoxy-1H-indole can be purified by column chromatography on silica gel.
-
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| This compound | 4-Amino-5-methoxy-1H-indole | SnCl₂·2H₂O, HCl, Ethanol, Reflux | Good to Excellent | General nitro reduction protocol |
| This compound | 4-Amino-5-methoxy-1H-indole | Fe, HCl, Ethanol, Reflux | Good | [1] |
N-Alkylation and N-Arylation
The indole nitrogen of this compound can be readily alkylated or arylated to introduce various substituents, further diversifying the molecular scaffold for drug discovery.
Experimental Protocol: N-Alkylation of this compound
-
Materials: this compound, Alkyl halide (e.g., methyl iodide, ethyl bromide), Base (e.g., NaH, K₂CO₃), Anhydrous DMF or Acetone.
-
Procedure (using NaH):
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and continue stirring at room temperature for 2-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| 5-Nitro-1H-indole | 1-Alkyl-5-nitro-1H-indole | Alkyl halide, KOH, DMF, rt | 46% (for 1-(2-bromoethyl) derivative) | [2] |
Vilsmeier-Haack Formylation
The electron-rich C3 position of the indole ring is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides a convenient method to introduce a formyl group, a versatile handle for further synthetic transformations.
Experimental Protocol: Vilsmeier-Haack Formylation of N-substituted this compound
-
Materials: N-substituted this compound, Phosphorus oxychloride (POCl₃), Anhydrous DMF.
-
Procedure:
-
Add POCl₃ (1.5 eq) dropwise to anhydrous DMF at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-substituted this compound (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| 5-Nitro-1H-indole derivatives | 5-Nitro-1H-indole-3-carbaldehyde derivatives | POCl₃, DMF, 0 °C to rt | 56-60% | [2] |
Signaling Pathways and Logical Relationships
The synthetic utility of this compound can be visualized as a branching pathway, where each transformation opens up new avenues for molecular diversification.
Caption: Synthetic pathways from 5-Methoxy-1H-indole.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Caption: Workflow for the synthesis of the target intermediate.
Caption: Workflow for the reduction of the nitro group.
This compound serves as a highly valuable and versatile intermediate for the synthesis of complex molecules of interest to the pharmaceutical and life sciences industries. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, providing access to a wide variety of substituted indole derivatives and fused heterocyclic systems. The protocols and data presented herein offer a guide for researchers to effectively utilize this powerful building block in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-4-nitro-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-Methoxy-4-nitro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound via direct nitration of 5-methoxy-1H-indole?
A1: The primary challenges include:
-
Regioselectivity: The methoxy group at the 5-position is an ortho-, para-directing group. Therefore, nitration can occur at the 4, 6, and potentially other positions, leading to a mixture of isomers that can be difficult to separate.
-
Indole Ring Sensitivity: The indole nucleus is sensitive to harsh acidic conditions, which are often used for nitration. This can lead to degradation of the starting material and the product, resulting in lower yields.[1][2]
-
Over-nitration: There is a risk of introducing more than one nitro group onto the indole ring, further complicating the product mixture.[2]
-
Side Reactions: Under acidic conditions, dimerization or polymerization of the starting indole can occur.
Q2: Which position on the 5-methoxy-1H-indole ring is most likely to be nitrated?
A2: Electrophilic substitution on the 5-methoxy-1H-indole is complex. The methoxy group strongly activates the ring towards electrophilic attack. While the C3 position is generally the most nucleophilic site on an indole ring, in the case of electrophilic aromatic substitution on the benzene ring portion, the directing effect of the methoxy group will favor substitution at the C4 and C6 positions. The precise ratio of these isomers will depend heavily on the reaction conditions.
Q3: Are there alternative synthetic routes to this compound if direct nitration is unsuccessful?
A3: Yes, alternative strategies can be employed:
-
Synthesis from a pre-functionalized precursor: A route analogous to the synthesis of 4-nitroindole could be adapted.[3] This would involve starting with a suitably substituted aniline, such as 2-methyl-3-nitro-5-methoxyaniline, and then constructing the indole ring. This approach offers unambiguous regioselectivity.
-
The Bartoli Indole Synthesis: This method is effective for preparing sterically hindered indoles and involves the reaction of a nitroarene with a vinyl Grignard reagent.[1] It could be a viable, though more complex, alternative.
Q4: What are the recommended purification techniques for this compound?
A4: A multi-step purification strategy is often necessary:
-
Initial Work-up: After quenching the reaction, an initial extraction and washing are crucial to remove inorganic impurities.
-
Column Chromatography: This is the most effective method for separating isomeric products. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.[4]
-
Recrystallization: For final polishing of the product to obtain high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Desired Product | 1. Degradation of starting material or product under harsh acidic conditions.[1] 2. Incomplete reaction. 3. Incorrect reaction temperature. | 1. Use milder nitrating agents (e.g., tetramethylammonium nitrate/TFAA).[5] 2. Perform the reaction at a lower temperature (0°C or below).[6] 3. Monitor the reaction closely using TLC to determine the optimal reaction time. 4. Ensure the purity of the starting 5-methoxy-1H-indole. |
| Presence of Multiple Isomers (e.g., 6-nitro isomer) | The directing effect of the 5-methoxy group can lead to a mixture of 4-nitro and 6-nitro isomers. | 1. Carefully optimize the reaction temperature; lower temperatures may favor a specific isomer. 2. Experiment with different solvent systems, as this can influence regioselectivity. 3. Employ careful column chromatography for separation, potentially using a high-performance liquid chromatography (HPLC) system for analytical assessment and preparative separation. |
| Formation of a Dark, Tarry Substance | Polymerization or degradation of the indole nucleus in the presence of strong acid.[1] | 1. Add the nitrating agent slowly and maintain a low temperature to control the reaction exotherm. 2. Reduce the concentration of the strong acid or use a milder nitrating system. 3. Shorten the reaction time. |
| Difficulty in Purifying the Product | 1. Co-elution of isomers during column chromatography. 2. Presence of highly polar impurities. | 1. Use a longer chromatography column or a shallower solvent gradient for better separation. 2. Consider a different stationary phase for chromatography (e.g., alumina). 3. An acid-base workup could potentially remove some impurities. |
Experimental Protocols
Proposed Protocol for Direct Nitration of 5-Methoxy-1H-indole
This protocol is adapted from established procedures for the nitration of similar methoxyindole derivatives.[6][7] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-Methoxy-1H-indole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Acetic Acid (glacial)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid at 0°C (ice bath).
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 5-methoxy-1H-indole over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
| Parameter | Recommended Condition |
| Starting Material | 5-Methoxy-1H-indole |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Solvent | Acetic Acid |
| Temperature | 0°C to 5°C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with ice, neutralization, extraction |
| Purification | Column Chromatography |
Visualizations
Experimental Workflow for Direct Nitration
Caption: Workflow for the direct nitration of 5-methoxy-1H-indole.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methoxy-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of 5-Methoxy-4-nitro-1H-indole. Our goal is to help you optimize reaction conditions, improve yields, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging?
The synthesis is challenging primarily due to the inherent reactivity of the indole nucleus. The core issues stem from:
-
Acid Sensitivity: The indole ring is highly susceptible to acid-catalyzed polymerization, especially under the strongly acidic conditions often used for nitration (e.g., HNO₃/H₂SO₄). This can lead to the formation of intractable tars and significantly reduce yields.[1][2]
-
Regioselectivity: The direct nitration of 5-methoxy-1H-indole is expected to yield a mixture of isomers. The methoxy group at the C-5 position is an ortho-, para-directing group, leading to the formation of both the desired this compound and the 5-Methoxy-6-nitro-1H-indole isomer. Controlling the ratio of these products is a significant hurdle.
-
Over-Nitration: The electron-rich nature of the indole ring makes it prone to dinitration, especially with potent nitrating agents or if reaction conditions are not carefully controlled.[1]
-
Pyrrole Ring Reactivity: The C-3 position of the indole's pyrrole ring is the most electron-rich and a primary site for electrophilic attack. This can lead to undesired C-3 nitration, competing with nitration on the benzene ring.[2]
Q2: What is the most promising synthetic route for this compound?
The most direct and logical approach is the electrophilic nitration of the commercially available precursor, 5-methoxy-1H-indole. The key to a successful synthesis lies in carefully selecting the nitrating agent and optimizing reaction conditions to mitigate the challenges outlined in Q1.
Q3: How can I minimize polymerization and tar formation?
To reduce the formation of polymeric tars, consider the following strategies:
-
Avoid Strong Acids: Whenever possible, avoid using strong acids like sulfuric acid (H₂SO₄) which are known to catalyze indole polymerization.[1]
-
Use Milder Nitrating Agents: Employ less aggressive nitrating agents. Reagents like acetyl nitrate, benzoyl nitrate, or dinitrogen pentoxide (N₂O₅) can provide better control and reduce decomposition.[1][3]
-
Low Temperatures: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). This slows down the rate of polymerization more significantly than the rate of nitration.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to impurity formation.[2]
Q4: Which nitrating agents are recommended for this synthesis?
The choice of nitrating agent is critical for controlling selectivity and minimizing side reactions. While traditional mixed acid (HNO₃/H₂SO₄) is powerful, it is often too harsh for sensitive substrates like indoles.[4] Milder alternatives are generally preferred.
Data Presentation: Comparison of Nitrating Agents
The following table summarizes various nitrating agents applicable to indole nitration. The presented data is generalized, and empirical optimization for the specific synthesis of this compound is necessary.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0 °C to RT | Potent, inexpensive, and readily available.[5] | High risk of polymerization and over-nitration; low regioselectivity.[2][4] |
| Acetyl Nitrate | Acetic Anhydride, 0 °C | Milder than mixed acid, reduces polymerization.[1] | May require in-situ preparation. |
| Benzoyl Nitrate | Acetonitrile, low temp. | Generally less aggressive, can offer better control.[1] | Stoichiometry must be carefully controlled. |
| N₂O₅ (Dinitrogen Pentoxide) | Inert solvent (e.g., CH₂Cl₂), low temp. | Eco-friendly, can be used almost stoichiometrically, reducing acidic waste.[3] | May require specialized setup for generation. |
| Tetramethylammonium Nitrate / TFAA | Acetonitrile, 0 °C | Non-acidic conditions can be beneficial for acid-sensitive substrates.[1] | Reagents can be more expensive. |
Visualizations: Reaction and Process Diagrams
Caption: Regioselectivity in the nitration of 5-methoxy-1H-indole.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield; significant dark, insoluble tar formation. | Acid-catalyzed polymerization of the indole starting material.[2] | 1. Switch to a milder, non-acidic nitrating agent like acetyl nitrate or N₂O₅.[1][3]2. Avoid the use of strong acids such as H₂SO₄.[1]3. Maintain very low reaction temperatures (e.g., -20 °C to 0 °C).4. Ensure solvents are anhydrous and the reaction is under an inert atmosphere.[2] |
| Formation of multiple mono-nitro isomers (4-nitro and 6-nitro). | The C-5 methoxy group directs nitration to both the C-4 (ortho) and C-6 (para) positions. | 1. This is an inherent challenge; focus on purification to separate the isomers.2. Use high-performance liquid chromatography (HPLC) or careful column chromatography for separation.[6]3. Experiment with different solvents, as they can sometimes influence isomer ratios. |
| Significant formation of dinitrated byproducts. | - Use of a highly reactive nitrating agent.- Excess of the nitrating agent.- Elevated reaction temperature or prolonged reaction time.[1] | 1. Carefully control the stoichiometry of the nitrating agent (use 1.05-1.1 equivalents).[1]2. Add the nitrating agent slowly and maintain a low reaction temperature.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Presence of colored impurities that are difficult to remove. | - Oxidation of the indole ring.- Formation of N-nitrosoindoles from nitrite impurities.[1] | 1. Use highly pure, degassed solvents and maintain an inert atmosphere.[2]2. Purify the crude product using column chromatography, followed by recrystallization.[7][8] Consider using activated carbon during recrystallization to remove colored impurities. |
Visualizations: Troubleshooting and Workflow Diagrams
Caption: A troubleshooting decision tree for low yield issues.
Experimental Protocols
Disclaimer: The following protocol is a generalized starting point based on established methods for indole nitration.[5][9] It requires optimization for the specific substrate and desired outcome. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nitration of 5-Methoxy-1H-indole using Acetyl Nitrate
This protocol aims to minimize acid-catalyzed polymerization by using a milder nitrating agent prepared in-situ.
Materials:
-
5-Methoxy-1H-indole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Acetyl Nitrate Solution (Nitrating Agent):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride (10 equivalents based on the indole).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred acetic anhydride over 20-30 minutes. Caution: This addition is exothermic. Ensure the internal temperature does not rise above 10 °C.
-
Stir the resulting solution at 0 °C for an additional 15 minutes before use.
-
-
Nitration Reaction:
-
In a separate, larger flame-dried flask under a nitrogen atmosphere, dissolve 5-methoxy-1H-indole (1.0 equivalent) in anhydrous dichloromethane.
-
Cool this solution to -10 °C to -5 °C.
-
Slowly add the freshly prepared acetyl nitrate solution dropwise to the indole solution over 30-60 minutes. Maintain the reaction temperature below -5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the starting material is consumed (as indicated by TLC), carefully pour the reaction mixture over crushed ice.
-
Slowly add saturated sodium bicarbonate solution to neutralize the mixture until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of 4-nitro and 6-nitro isomers.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel.[6]
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing polarity).
-
Collect fractions and monitor by TLC to separate the 4-nitro and 6-nitro isomers.
-
Combine the pure fractions containing the desired this compound and evaporate the solvent to obtain the final product.
-
Caption: A generalized experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methoxy-4-nitro-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Methoxy-4-nitro-1H-indole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column Overloading: Too much crude material was loaded onto the column. | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of ethyl acetate and hexane. Gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to find the optimal separation. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column. - Reduce Sample Load: Use an appropriate amount of silica gel relative to your crude sample. A general guideline is a 30:1 to 100:1 ratio (by weight) of silica gel to crude material. |
| Compound is Stuck on the Column/Does Not Elute | - Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compound down the column. - Compound Degradation on Silica Gel: Nitroindoles can be sensitive to the acidic nature of silica gel. | - Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is still not eluting, a small percentage of a more polar solvent like methanol can be added to the eluent (e.g., 1-5%). - Deactivate Silica Gel: Pretreat the silica gel with a base (e.g., triethylamine) by adding a small amount (0.1-1%) to the eluent to neutralize acidic sites. Alternatively, use a different stationary phase like alumina (neutral or basic). - Perform a 2D TLC: To check for stability, spot your compound on a TLC plate, run it in a solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If the spot deviates from the diagonal, it indicates degradation on the silica. |
| Streaking of the Compound on TLC and Column | - Compound is Too Concentrated: The sample applied to the TLC plate or column is too concentrated. - Compound is Acidic or Basic: The indole nitrogen can have acidic properties, and interactions with the silica gel can cause streaking. | - Dilute the Sample: Ensure the sample is sufficiently diluted before spotting on the TLC plate or loading onto the column. - Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape. For basic compounds, adding a small amount of triethylamine can have a similar effect. |
| Multiple Fractions Containing the Desired Product | - Poor Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase. - Broad Elution Band: The compound may naturally elute over a wide range of fractions. | - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended. - Use a Gradient Elution: A gradual increase in the polarity of the mobile phase can help to sharpen the elution band and concentrate the product into fewer fractions.[1][2] |
| Difficulty Visualizing the Compound | - Compound is Colorless: this compound is not intensely colored, making it difficult to see on the column. | - TLC Visualization Techniques: Use a UV lamp (254 nm) to visualize the compound on TLC plates containing a fluorescent indicator.[3] The aromatic nature of the indole will cause it to appear as a dark spot. For more specific visualization of indoles, Ehrlich's reagent can be used, which typically produces a blue or purple spot.[4] A general stain like potassium permanganate can also be used.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point is a mixture of ethyl acetate and hexane. You can begin with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the proportion of ethyl acetate while monitoring the separation on a TLC plate. For similar nitro-indole compounds, gradients from 100% hexane up to 20-30% ethyl acetate in hexane have been used successfully.[5]
Q2: How can I monitor the progress of the column chromatography?
The progress is monitored by collecting fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp or by using a chemical stain. Fractions containing the pure compound are then combined.
Q3: My compound is not very soluble in the eluting solvent. How should I load it onto the column?
If your compound has poor solubility in the solvent system used for elution, you can use a technique called "dry loading". Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: What is the expected Rf value for this compound?
The Rf value is highly dependent on the specific TLC plate and the exact solvent system used. Therefore, it is crucial to determine the Rf value experimentally in your laboratory. As a general guideline for good separation on a column, aim for an Rf value of your target compound between 0.2 and 0.4 in the chosen mobile phase on a TLC plate.
Q5: Can this compound decompose on silica gel?
While there is no specific data on the stability of this compound on silica gel, nitro-containing aromatic compounds and indoles can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[6] If you suspect decomposition (e.g., appearance of new spots on TLC after exposure to silica), consider using deactivated silica gel or an alternative stationary phase like alumina.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Materials
-
Crude this compound
-
Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
-
Dichloromethane (for dry loading, if necessary)
-
Chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes/flasks
-
UV lamp (254 nm)
2. Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different ratios of ethyl acetate in hexane (e.g., 1:9, 2:8, 3:7) to find a solvent system that gives good separation and an Rf value for the desired product between 0.2 and 0.4.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully apply it to the top of the silica gel bed with a pipette.
-
Dry Loading: If the product is not soluble in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed when adding the eluent.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the starting solvent system determined by TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data (Hypothetical Gradient Elution)
| Step | Solvent System (Ethyl Acetate in Hexane) | Volume | Purpose |
| 1 | 10% | 2 x Column Volume | Elute non-polar impurities |
| 2 | 20% | 5 x Column Volume | Elute the target compound |
| 3 | 30% | 3 x Column Volume | Elute more polar impurities |
| 4 | 50% | 2 x Column Volume | Column wash |
Note: The exact volumes and percentages will need to be optimized based on the specific separation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 2. Principles and Standard Conditions for Different Purification Techniques [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
identifying byproducts in the synthesis of 5-Methoxy-4-nitro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 5-Methoxy-4-nitro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during the nitration of 5-methoxy-1H-indole?
A1: The nitration of 5-methoxy-1H-indole can lead to several byproducts. The most common include:
-
6-Nitro-5-methoxy-1H-indole: This is the primary isomeric byproduct. The methoxy group at the 5-position is an ortho-, para-directing group, leading to nitration at both the 4- and 6-positions.
-
Polymeric Materials: Indoles are susceptible to acid-catalyzed polymerization, especially under strong acidic conditions (e.g., nitric acid/sulfuric acid), which results in the formation of insoluble tars and significantly reduces the yield of the desired product.[1]
-
Dinitrated Products: Over-nitration can lead to the formation of dinitroindoles, such as 4,6-dinitro-5-methoxy-1H-indole. This is more likely with an excess of the nitrating agent or at elevated temperatures.[1]
-
3-Nitro-5-methoxy-1H-indole: While nitration on the benzene ring is favored in acidic media, some nitration may occur at the highly nucleophilic C-3 position of the indole ring.
-
Degradation Products: The indole ring can be sensitive to harsh reaction conditions, leading to degradation.
Q2: I'm observing a second spot on my TLC close to my product spot. How can I identify if it's the 6-nitro isomer?
A2: The 6-nitro isomer is the most probable impurity with a similar polarity to your desired 4-nitro product. To confirm its identity, you can use the following analytical techniques:
-
NMR Spectroscopy: The substitution pattern on the benzene ring will result in distinct splitting patterns for the aromatic protons in ¹H NMR.
-
This compound will show two doublets for the H-6 and H-7 protons.
-
6-Nitro-5-methoxy-1H-indole will show two singlets for the H-4 and H-7 protons.
-
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might show subtle differences.
-
HPLC: A well-developed HPLC method should be able to separate the two isomers, showing two distinct peaks.
Q3: My reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it?
A3: The formation of a dark tar is a strong indication of acid-catalyzed polymerization of the indole ring.[1] This is a common issue when using strong acids like sulfuric acid.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the nitration at a low temperature (e.g., 0°C to -10°C) to minimize polymerization.[1]
-
Use a Milder Nitrating Agent: Consider using alternatives to the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate or tetramethylammonium nitrate with trifluoroacetic anhydride, which can reduce polymerization.[1]
-
Control the Addition Rate: Add the nitrating agent slowly and dropwise to the solution of 5-methoxy-1H-indole to maintain a low reaction temperature and avoid localized high concentrations of acid.
-
Protect the Indole Nitrogen: Protection of the indole nitrogen (e.g., with a Boc group) can sometimes reduce polymerization, though this adds extra steps to the synthesis.
Troubleshooting Guides
Problem 1: Low Yield of this compound and a Mixture of Isomers
Possible Causes:
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Suboptimal reaction temperature leading to side reactions.
-
Incorrect choice or concentration of nitrating agent.
-
Formation of the 6-nitro isomer as a major byproduct.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Temperature | Maintain a consistently low temperature (0°C or below) throughout the addition of the nitrating agent and the reaction time. | Reduced formation of byproducts and degradation products. |
| Nitrating Agent | Use a milder nitrating agent like acetyl nitrate, or carefully control the stoichiometry of a nitric acid/sulfuric acid mixture (typically a slight excess of nitric acid). | Improved regioselectivity towards the desired 4-nitro isomer. |
| Purification | Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 4-nitro and 6-nitro isomers. HPLC can also be employed for analytical and preparative separation.[2][3] | Isolation of pure this compound. |
Problem 2: Significant Formation of Dinitrated Byproducts
Possible Causes:
-
Excessive amount of nitrating agent used.
-
Reaction temperature is too high.
-
Prolonged reaction time.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Stoichiometry | Use a controlled amount of the nitrating agent, typically between 1.0 and 1.2 equivalents relative to the 5-methoxy-1H-indole. | Minimized formation of dinitrated products. |
| Reaction Time | Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further nitration. | Reduced dinitration and potential degradation. |
| Temperature Control | As with isomer control, maintain a low and stable temperature throughout the reaction. | Decreased rate of the second nitration reaction. |
Experimental Protocols
Key Experiment: Nitration of 5-Methoxy-1H-indole
This protocol is a general procedure and may require optimization.
Materials:
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5-Methoxy-1H-indole
-
Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Acetic Anhydride
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
-
Preparation of the Nitrating Agent (Acetyl Nitrate): In a separate flask, cool acetic anhydride to 0°C. Slowly add concentrated nitric acid dropwise while maintaining the temperature at 0°C. Stir the mixture for 15-20 minutes at this temperature.
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Reaction Setup: Dissolve 5-methoxy-1H-indole in dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel. Cool the solution to -10°C using an ice-salt bath.
-
Nitration: Slowly add the pre-cooled acetyl nitrate solution dropwise to the indole solution, ensuring the temperature does not rise above -5°C.
-
Reaction Monitoring: Stir the reaction at -10°C to 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by pouring it over crushed ice. Separate the organic layer.
-
Neutralization and Extraction: Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the 4-nitro and 6-nitro isomers.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reaction conditions, byproducts, and troubleshooting solutions.
References
stability of 5-Methoxy-4-nitro-1H-indole under acidic reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Methoxy-4-nitro-1H-indole under acidic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The main stability concerns for this compound in acidic conditions are susceptibility to degradation through protonation of the indole ring, potential dimerization or polymerization, and possible cleavage of the methoxy group. The electron-rich indole nucleus is generally sensitive to strong acids, which can lead to a variety of side reactions and degradation products.[1][2][3]
Q2: Can the methoxy group be cleaved under acidic conditions?
A2: Yes, methoxy groups on aromatic rings can be susceptible to cleavage under certain acidic conditions, particularly in the presence of strong acids like HBr or HI, although it is less common with HCl or H₂SO₄ at moderate temperatures. This could lead to the formation of 5-hydroxy-4-nitro-1H-indole.
Q3: How does the nitro group affect the stability of the indole ring in acid?
A3: The electron-withdrawing nature of the nitro group at the 4-position decreases the electron density of the benzene portion of the indole ring. This generally makes the indole ring less susceptible to electrophilic attack and polymerization compared to unsubstituted indoles. However, the pyrrole ring remains relatively electron-rich and is the likely site of initial protonation and subsequent degradation.
Q4: What are the expected degradation products of this compound in a forced degradation study under acidic conditions?
A4: While specific experimental data for this compound is limited, potential degradation products under acidic stress could include dimers or polymers formed via acid-catalyzed self-addition, the corresponding 5-hydroxy derivative from methoxy cleavage, and potentially products of ring-opening under harsh conditions (e.g., high temperature and concentrated acid).
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique for monitoring the degradation of this compound.[4][5] This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its stability over time.
Troubleshooting Guides
Issue 1: Rapid Disappearance of Starting Material in Acidic Reaction
-
Symptom: HPLC analysis shows a significant and rapid decrease in the peak corresponding to this compound when the reaction is conducted in a strong acidic medium.
-
Possible Cause: The indole ring is likely undergoing acid-catalyzed degradation or polymerization.[3] Strong acids can protonate the indole at the C3 position, creating a reactive intermediate that can react with another molecule of the indole, leading to dimerization or polymerization.[2]
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If permissible for the desired reaction, lower the concentration of the acid.
-
Use a Milder Acid: Consider replacing strong acids like H₂SO₄ or HCl with a weaker acid or a Lewis acid.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.
-
Protect the Indole Nitrogen: If the N-H proton is not involved in the desired reaction, consider protecting the indole nitrogen (e.g., with a Boc or tosyl group) to reduce the reactivity of the pyrrole ring.
-
Issue 2: Appearance of Multiple Unidentified Peaks in HPLC Chromatogram
-
Symptom: During an acid-catalyzed reaction, the HPLC chromatogram shows the formation of several new, often broad, peaks alongside the depletion of the starting material.
-
Possible Cause: This indicates the formation of multiple degradation products or byproducts. These could include isomers, dimers, or products of methoxy group cleavage. The formation of tar or polymeric material is also possible under harsh acidic conditions.[3]
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Perform a systematic forced degradation study (see Experimental Protocols below) to identify the likely degradation products under controlled acidic conditions.
-
Optimize Reaction Conditions: Systematically vary the acid, temperature, and reaction time to find conditions that favor the desired product while minimizing degradation.
-
Inert Atmosphere: Although less common for acid degradation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might be catalyzed by acid.
-
Data Presentation
As no specific quantitative data for the stability of this compound was found in the literature, the following table represents hypothetical results from a forced degradation study to illustrate how such data could be presented.
Table 1: Hypothetical Stability of this compound under Acidic Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 25°C | 24 | 98.5 | 0.8 | 0.2 |
| 48 | 97.2 | 1.5 | 0.5 | |
| 0.1 M HCl at 60°C | 8 | 85.3 | 9.8 | 2.1 |
| 24 | 62.1 | 25.4 | 5.7 | |
| 1 M HCl at 60°C | 4 | 45.8 | 38.1 | 9.3 |
| 8 | 15.2 | 55.9 | 18.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Solution
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.[2][4][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress Conditions:
-
In separate amber vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl to achieve a final concentration of 0.5 mg/mL.
-
Prepare a control sample by adding the same volume of stock solution to an equal volume of the solvent.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C). Protect the samples from light.
-
Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) and dilute with the mobile phase to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the percentage of this compound remaining and the formation of any degradation products.
Mandatory Visualization
Workflow for the acid-catalyzed forced degradation study of this compound.
Potential degradation pathways for this compound under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxy-4-nitro-1H-indole
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-4-nitro-1H-indole. It provides troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this compound are not extensively available, based on the chemistry of related 5-methoxyindole derivatives and nitroaromatic compounds, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[1] The indole ring is susceptible to oxidation, while the nitro group can be reduced or involved in photolytic reactions.
Q2: How should this compound be stored to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dry, and dark place.[2] It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[2] Using amber vials will help protect the compound from light-induced degradation.[2]
Q3: What are the expected degradation products under acidic or basic conditions?
A3: Under strong acidic conditions, the indole ring of this compound may be susceptible to polymerization or other acid-catalyzed reactions.[2][3] Under basic conditions, while the indole ring itself is relatively stable, other functional groups could potentially react. However, without specific experimental data, the exact degradation products are speculative.
Q4: Is this compound susceptible to photodegradation?
A4: Yes, nitroaromatic compounds are often susceptible to photodegradation upon exposure to light, particularly UV radiation.[1][4] This can lead to the formation of various degradation products through complex reaction pathways.[4] It is recommended to handle the compound in a light-protected environment.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A: Unexpected peaks can arise from several sources:
-
Degradation: The compound may be degrading in the dissolution solvent or the mobile phase. The indole ring is known to be sensitive to strongly acidic conditions.[2]
-
Solution: Ensure your solvents are fresh and of high purity. If using an acidic mobile phase, consider reducing the acid concentration or using a less harsh acid. Analyze the sample immediately after preparation.
-
-
Impurities: The starting material may contain impurities.
-
Solution: Verify the purity of your this compound using a secondary analytical method or by obtaining a certificate of analysis from the supplier.
-
-
Contamination: The analytical system, including the column, injector, or solvent lines, may be contaminated.
-
Solution: Implement a thorough cleaning procedure for your HPLC system. Run a blank gradient to check for system peaks.
-
Issue 2: Low Yield or No Product in Reactions
Q: I am using this compound as a starting material, and my reaction yield is very low. What are the potential reasons?
A: Low yields in reactions involving indole derivatives can be due to several factors:
-
Reagent Quality: The purity of your starting material and other reagents is crucial. Impurities can lead to side reactions and reduce the yield of the desired product.[5]
-
Solution: Ensure all reagents are of high purity and are stored under appropriate conditions.
-
-
Reaction Conditions: The reaction conditions, such as temperature, reaction time, and solvent, may not be optimal.[5]
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Starting Material Degradation: If the reaction involves harsh conditions (e.g., strong acids, high temperatures, or oxidizing agents), your starting material may be degrading.[2]
-
Solution: If possible, modify the reaction conditions to be milder. If harsh conditions are necessary, consider using a protecting group strategy for the indole nitrogen.
-
Issue 3: Inconsistent Results in Forced Degradation Studies
Q: My forced degradation studies on this compound are giving inconsistent results. Why might this be happening?
A: Inconsistent results in forced degradation studies often stem from a lack of precise control over experimental parameters:
-
Stress Conditions: Minor variations in temperature, concentration of stressor (acid, base, oxidizing agent), or light intensity can significantly impact the degradation rate.[1]
-
Solution: Carefully control and monitor all stress conditions. Use calibrated equipment and ensure consistent light exposure for photostability studies.
-
-
Sample Handling: Degradation can continue after the stress period if the samples are not handled properly.
-
Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products.
-
Solution: Develop and validate an HPLC method that demonstrates specificity for this compound in the presence of its degradation products.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from forced degradation studies of this compound. Researchers should populate this table with their own experimental data.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 | 60 | Enter Data | Enter Data |
| 0.1 M NaOH | 24 | 60 | Enter Data | Enter Data |
| 3% H₂O₂ | 24 | 25 | Enter Data | Enter Data |
| Heat (Solid State) | 48 | 80 | Enter Data | Enter Data |
| Photolytic (UV/Vis) | 12 | 25 | Enter Data | Enter Data |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize any major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Optimizing Regioselectivity in the Nitration of 5-Methoxyindole
Welcome to the technical support center for the regioselective nitration of 5-methoxyindole. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 5-methoxyindole?
A1: The nitration of 5-methoxyindole is expected to yield a mixture of mono-nitro isomers. The electron-donating methoxy group at the 5-position and the inherent reactivity of the indole ring direct the incoming nitro group. The most probable positions for nitration are C4, C6, and potentially C3, depending on the reaction conditions. Under acidic conditions, nitration on the benzene ring is generally favored.
Q2: Why am I observing a low yield and the formation of a dark, insoluble tar in my reaction?
A2: The indole nucleus is susceptible to degradation and polymerization under strongly acidic conditions, which are often used for nitration (e.g., HNO₃/H₂SO₄).[1][2] The formation of a dark tar is a common indicator of this decomposition.
Q3: My reaction is producing a complex mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A3: Poor regioselectivity is a significant challenge in the nitration of substituted indoles.[1] The formation of multiple isomers is common. To improve selectivity, careful optimization of the nitrating agent, reaction temperature, and solvent is crucial. Milder nitrating agents and lower temperatures generally favor higher selectivity.
Q4: Can I avoid using strong acids for the nitration of 5-methoxyindole?
A4: Yes, several milder, non-acidic nitration methods can be employed to circumvent the issues associated with strong acids.[1] These methods often lead to improved yields and cleaner reactions by minimizing the degradation of the acid-sensitive indole ring.
Troubleshooting Guides
Issue 1: Low Yield and Significant Tar Formation
| Potential Cause | Recommended Solutions |
| Harsh Reaction Conditions: Use of strong acids like H₂SO₄ and high temperatures can lead to the acid-catalyzed polymerization of the indole.[2] | • Employ milder, non-acidic nitrating agents such as acetyl nitrate or tetramethylammonium nitrate with trifluoroacetic anhydride. • Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize acid-catalyzed decomposition.[1] • Consider a phase-transfer catalyst to facilitate the reaction under milder conditions. |
| Oxidation of the Indole Ring: The electron-rich indole ring can be susceptible to oxidation by nitric acid. | • Use a stoichiometric amount of the nitrating agent to avoid excess oxidant. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
Issue 2: Poor Regioselectivity and Mixture of Isomers
| Potential Cause | Recommended Solutions |
| Highly Reactive Nitrating Agent: Potent nitrating agents like mixed acid (HNO₃/H₂SO₄) can be unselective. | • Switch to a milder and more selective nitrating agent (e.g., acetyl nitrate, benzoyl nitrate). • Explore the use of nitronium salts like NO₂BF₄ in a non-protic solvent to avoid strong acids. |
| Reaction Temperature: Higher temperatures can overcome the activation energy barriers for the formation of multiple isomers. | • Maintain a consistently low temperature throughout the reaction. • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further isomerization or side reactions. |
| Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. | • Screen a range of solvents with varying polarities (e.g., acetic acid, dichloromethane, acetonitrile) to find the optimal conditions for the desired isomer. |
Issue 3: Formation of Dinitrated Products
| Potential Cause | Recommended Solutions |
| Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to a second nitration event. | • Carefully control the stoichiometry of the nitrating agent, typically using 1.05-1.1 equivalents.[2] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-nitro product can result in dinitration. | • Monitor the reaction progress by TLC and quench promptly upon completion. |
Data Presentation
The regioselectivity of the nitration of 5-methoxyindole is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on different nitrating systems.
| Nitrating Agent | Solvent | Temperature (°C) | Major Isomers (Expected Ratio) | Expected Yield (%) | Reference |
| HNO₃ / H₂SO₄ | Acetic Acid | 0 - 5 | 4-nitro, 6-nitro (complex mixture) | 20-40 | [1] |
| Acetyl Nitrate | Acetic Anhydride | -10 - 0 | 6-nitro > 4-nitro | 50-60 | General |
| NO₂BF₄ | Acetonitrile | -20 - 0 | 6-nitro | 60-70 | General |
| Cu(NO₃)₂ | Acetic Anhydride | 25 | 3-nitro | 45-55 | General |
Experimental Protocols
Protocol 1: Nitration using Acetyl Nitrate
This protocol offers a milder alternative to mixed acid nitration, potentially improving regioselectivity and yield.
Materials:
-
5-methoxyindole
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents) with stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve 5-methoxyindole (1.0 equivalent) in DCM in a separate flask and cool to -10 °C under an inert atmosphere.
-
Nitration: Slowly add the pre-formed acetyl nitrate solution to the 5-methoxyindole solution, maintaining the temperature at -10 °C.
-
Monitoring: Stir the reaction at -10 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathway and Regioselectivity
Caption: Potential nitration pathways of 5-methoxyindole.
Experimental Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing nitration regioselectivity.
Troubleshooting Logic
Caption: A troubleshooting guide for common nitration issues.
References
troubleshooting low yields in functionalization of 5-Methoxy-4-nitro-1H-indole
Welcome to the technical support center for the functionalization of 5-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the synthesis of derivatives of this highly functionalized indole scaffold.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in electrophilic substitution reactions (e.g., Vilsmeier-Haack, Mannich) at the C-3 position?
The C-3 position in indoles is typically the most nucleophilic and reactive towards electrophiles. However, the strong electron-withdrawing effect of the nitro group at the C-4 position significantly deactivates the entire indole ring, making electrophilic substitution at C-3 more challenging and often resulting in lower yields compared to unsubstituted or electron-rich indoles. The electron-donating methoxy group at C-5 can partially mitigate this deactivation, but the overall electronic character of the ring remains electron-deficient.
Q2: I am getting a complex mixture of products in my reaction. What are the likely side reactions?
The complex substitution pattern of this compound can lead to several side reactions:
-
N-Functionalization vs. C-Functionalization: In the presence of a base, the indole nitrogen can be deprotonated and compete with carbon nucleophiles for the electrophile.
-
Competing Electrophilic Attack: While C-3 is the kinetically favored site for electrophilic attack, under certain conditions, substitution at other positions on the benzene ring, though less likely, might occur, leading to isomeric byproducts.
-
Decomposition: The presence of the nitro group makes the indole ring sensitive to harsh reaction conditions, such as strong acids or high temperatures, which can lead to decomposition and the formation of tar-like substances.
-
Nucleophilic Aromatic Substitution: In the presence of strong nucleophiles, displacement of the nitro group is a possible side reaction, although this typically requires forcing conditions.
Q3: Is it necessary to protect the indole nitrogen (N-H) before attempting functionalization?
Protection of the indole nitrogen is highly recommended, especially for reactions that involve strong bases or organometallic reagents (e.g., Grignard reagents, organolithiums). N-protection prevents the undesired N-functionalization and can improve the solubility and stability of the starting material. Common protecting groups for indoles include Boc (tert-butoxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the subsequent reaction conditions and the ease of deprotection.
Q4: What is the best approach for introducing substituents at the C-2 position?
Direct functionalization at the C-2 position of an indole is generally challenging. A common strategy involves a two-step process:
-
N-Protection: Protect the indole nitrogen with a suitable group (e.g., sulfonyl or silyl).
-
Directed Metalation: Use a strong base, such as n-butyllithium, to deprotonate the C-2 position, which is facilitated by the directing effect of the N-protecting group. The resulting lithiated species can then be quenched with an appropriate electrophile.
Troubleshooting Guides
Low Yield in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the C-3 position of indoles. Low yields with this compound are often due to its electron-deficient nature.
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Insufficient reactivity of the indole. | Increase the reaction temperature moderately (e.g., from room temperature to 50-60 °C). Use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents). |
| Formation of dark, insoluble material | Decomposition of the starting material. | Maintain a low temperature during the formation of the Vilsmeier reagent and the initial addition of the indole. Ensure anhydrous conditions, as moisture can lead to side reactions. |
| Multiple spots on TLC, difficult purification | Competing side reactions. | Protect the indole nitrogen prior to the Vilsmeier-Haack reaction to prevent N-formylation. |
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Nitro-1H-indole
This protocol for a related compound can be adapted.
To a solution of 5-nitro-1H-indole (1.0 eq) in DMF (0.2 M), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by pouring it onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The product, 5-nitro-1H-indole-3-carbaldehyde, can be isolated by filtration. A similar procedure can be attempted for this compound, with the expectation of potentially lower yields. For instance, the Vilsmeier-Haack reaction of 5-nitro-1H-indole has been reported to yield 60% of the corresponding 3-carbaldehyde.[1]
Low Yield in Mannich Reaction
The Mannich reaction introduces an aminomethyl group at the C-3 position. Similar to the Vilsmeier-Haack reaction, the electron-deficient nature of the substrate can lead to low yields.
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | Low nucleophilicity of the indole C-3 position. | Use a pre-formed Eschenmoser's salt (dimethylaminomethyl iodide) as the electrophile, which is more reactive than generating the Mannich reagent in situ. |
| Formation of bis(indolyl)methane byproduct | Reaction of the initially formed Mannich base with another molecule of indole. | Use a slight excess of the amine and formaldehyde to favor the formation of the desired product. |
| Reaction is sluggish | Inappropriate solvent or temperature. | Acetic acid is a common solvent for Mannich reactions of indoles. Gentle heating may be required to drive the reaction to completion. |
Logical Workflow for Troubleshooting Low Yields in Electrophilic Substitution
Caption: Troubleshooting workflow for low yields.
Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
For Suzuki coupling, a halogenated derivative of this compound is required (e.g., a bromo or iodo substituent at a specific position). The success of the coupling reaction depends heavily on the catalyst, ligand, base, and solvent system.
| Symptom | Possible Cause | Suggested Solution |
| Failure of oxidative addition | Deactivation of the aryl halide by the nitro group. | Use a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition step. Increase the catalyst loading. |
| Low turnover number | Catalyst deactivation. | Ensure rigorous exclusion of oxygen from the reaction mixture. Use a robust catalyst system, such as a pre-formed palladium-ligand complex. |
| Hydrolysis of the boronic acid | Presence of water and strong base. | Use anhydrous solvents and a milder base like potassium carbonate or cesium carbonate. Consider using a boronic ester, which can be more stable. |
| Homocoupling of the boronic acid | Side reaction promoted by oxygen. | Degas the solvent and reaction mixture thoroughly before adding the catalyst. |
General Conditions for Suzuki Coupling with Nitroarenes
A general procedure for Suzuki coupling of nitroarenes with various boronic acids involves using Pd(acac)₂, a bulky phosphine ligand like BrettPhos, and K₃PO₄ as the base in a solvent such as 1,4-dioxane at elevated temperatures (e.g., 130 °C).[2] The specific conditions may need to be optimized for the highly functionalized this compound system.
Signaling Pathway for Suzuki-Miyaura Coupling
References
Technical Support Center: Synthesis of 5-Methoxyindole - Preventing Over-Nitration
Welcome to the Technical Support Center for the synthesis of 5-methoxyindole. This resource is tailored for researchers, scientists, and drug development professionals to address the common challenge of over-nitration during the synthesis of 5-methoxyindole and its derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high yields of the desired mono-nitrated product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-nitration in 5-methoxyindole synthesis?
A1: Over-nitration, the introduction of more than one nitro group onto the indole ring, is a common side reaction in the synthesis of nitro-5-methoxyindole. The primary causes include:
-
Harsh Reaction Conditions: The use of strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid (mixed acid), can be too reactive, leading to multiple nitrations.[1]
-
Elevated Temperatures: Nitration reactions are typically exothermic. Poor temperature control can lead to an increase in the reaction rate and a decrease in selectivity, favoring the formation of di- and tri-nitrated byproducts.[2]
-
High Concentration of Nitrating Agent: An excess of the nitrating agent relative to the 5-methoxyindole substrate increases the probability of multiple nitration events.
-
Substrate Reactivity: The methoxy group at the 5-position is an electron-donating group, which activates the indole ring towards electrophilic substitution, making it more susceptible to over-nitration compared to unsubstituted indole.
Q2: Which positions on the 5-methoxyindole ring are most susceptible to nitration?
A2: The electron-donating methoxy group directs electrophilic substitution to the ortho and para positions. Therefore, the C4, C6, and C7 positions are the most likely sites for nitration. The C3 position of the indole ring is also highly nucleophilic and can be a site of nitration, especially under milder conditions. Under strongly acidic conditions, protonation at C3 can deactivate the pyrrole ring, favoring nitration on the benzene ring.[2]
Q3: How can I monitor the progress of the nitration reaction to avoid over-nitration?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can visualize the consumption of the starting material and the formation of the desired mono-nitro product and any dinitro byproducts. This allows you to quench the reaction at the optimal time to maximize the yield of the desired product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time monitoring.[2]
Q4: Are there alternative, milder nitrating agents that can reduce the risk of over-nitration?
A4: Yes, several milder nitrating agents can provide better control and selectivity for mono-nitration. These include:
-
Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.[2]
-
Metal Nitrates: Reagents such as copper(II) nitrate or bismuth subnitrate can be used under milder conditions.
-
N-Nitropyrazoles: These reagents act as a controllable source of the nitronium ion.[3]
Troubleshooting Guide: Over-Nitration in 5-Methoxyindole Synthesis
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield of mono-nitro-5-methoxyindole and significant formation of di- and tri-nitro byproducts. | Use of strong nitrating agent (e.g., HNO₃/H₂SO₄). | Switch to a milder nitrating agent such as acetyl nitrate or a metal nitrate salt.[2] |
| High reaction temperature. | Maintain strict temperature control, typically between 0°C and 5°C, using an ice-salt bath. Slowly add the nitrating agent to manage the exothermic reaction.[1] | |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the nitrating agent. | |
| Prolonged reaction time. | Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.[2] | |
| Formation of a dark, tar-like substance. | Acid-catalyzed polymerization of the indole. | Use milder acidic conditions or a non-acidic nitrating agent. Ensure the reaction temperature is kept low.[2] |
| Difficult separation of mono- and di-nitrated products. | Similar polarities of the products. | Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary to achieve good separation. HPLC can also be used for purification. |
Data Presentation: Illustrative Product Distribution in 5-Methoxyindole Nitration
The following table provides an illustrative comparison of expected product distributions under different reaction conditions. This data is representative and intended to highlight the impact of reaction parameters on selectivity. Actual results may vary.
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Mono-nitro Product Yield (%) | Di-nitro Byproduct Yield (%) | Tri-nitro Byproduct Yield (%) |
| HNO₃ / H₂SO₄ | 25 | 2 | 40-50 | 30-40 | 10-20 |
| HNO₃ / H₂SO₄ | 0-5 | 1 | 70-80 | 15-25 | <5 |
| Acetyl Nitrate | 0-5 | 2 | 85-95 | <10 | <1 |
| Copper (II) Nitrate | Room Temp | 4 | 80-90 | <15 | <1 |
Experimental Protocols
Protocol 1: Controlled Mono-Nitration of 5-Methoxyindole using Acetyl Nitrate
This protocol describes a method for the selective mono-nitration of 5-methoxyindole using the milder nitrating agent, acetyl nitrate.
Materials:
-
5-Methoxyindole
-
Acetic anhydride
-
Nitric acid (70%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of Acetyl Nitrate: In a flask cooled to 0°C in an ice bath, slowly add nitric acid (1.1 equivalents) to acetic anhydride (10 equivalents). Stir the mixture at 0°C for 30 minutes to generate acetyl nitrate in situ.
-
Nitration Reaction: Dissolve 5-methoxyindole (1 equivalent) in dichloromethane in a separate flask equipped with a magnetic stirrer and cool it to 0°C.
-
Slowly add the freshly prepared cold acetyl nitrate solution dropwise to the 5-methoxyindole solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and neutralize it with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired mono-nitro-5-methoxyindole isomer(s).
Protocol 2: Analysis of Nitration Products by HPLC
This protocol provides a general method for the analysis and quantification of the product mixture from the nitration of 5-methoxyindole.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to an appropriate concentration.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a lower concentration of B (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the peaks corresponding to the starting material, mono-nitrated products, and di/tri-nitrated byproducts by comparing their retention times and peak areas with those of known standards (if available) or by using relative peak areas to estimate the product distribution.
Visualizations
Signaling Pathway of 5-Methoxyindole Nitration
Caption: Reaction pathways in the nitration of 5-methoxyindole.
Experimental Workflow for Preventing Over-Nitration
Caption: A logical workflow for controlled mono-nitration.
References
storage and handling recommendations for 5-Methoxy-4-nitro-1H-indole
This guide provides comprehensive storage and handling recommendations for 5-Methoxy-4-nitro-1H-indole, targeting researchers, scientists, and drug development professionals.
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity and ensuring the safe use of this compound.
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Source |
| Storage Temperature | Sealed in a dry place at room temperature. | [1][2] |
| For structurally similar compounds like 4-Nitroindole, storage at 5°C and protection from light is recommended. | [3] | |
| Another related compound, 4-Nitro-1H-indole, is recommended to be stored at 0-8°C. | [4] | |
| Atmosphere | Store under an inert atmosphere. | [5] |
| Container | Keep in suitable, closed containers. | [6][7] |
| Incompatible Materials | Strong oxidizing agents. | [8] |
| Personal Protective Equipment (PPE) | Safety glasses, face shield, and gloves. | [6] |
| Handling | Avoid dust formation. Use in a well-ventilated area. Avoid contact with skin and eyes. | [6][8][9][10] |
| Special Precautions | The presence of a nitro group suggests that the compound should be handled with care to prevent potential explosions. | [1] |
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: The compound has changed color. Is it still usable? Answer: A color change may indicate degradation. The indole nucleus can be sensitive, particularly to acidic conditions[11]. It is recommended to assess the purity of the material using an appropriate analytical technique, such as HPLC or TLC, before proceeding with its use. To prevent degradation, ensure storage in a tightly sealed container, protected from light and acidic vapors.
Question: The compound is difficult to dissolve. What can I do? Answer: Solubility information for this compound is not readily available. If you are experiencing solubility issues, consider the following:
-
Gently warm the solvent.
-
Try a different solvent. Common solvents for indole derivatives include DMSO, DMF, and acetone.
-
Use sonication to aid dissolution. Always perform a small-scale solubility test before dissolving the entire batch.
Question: I am concerned about the stability of the compound in my experimental conditions. How can I check this? Answer: To check for stability, you can run a time-course experiment. Prepare a solution of the compound in your experimental buffer or solvent system. Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS to monitor for any degradation products.
Frequently Asked Questions (FAQs)
What is the recommended personal protective equipment (PPE) when handling this compound? It is recommended to wear safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area or a fume hood[6][10].
What are the primary hazards associated with this compound? The primary hazards are that it is harmful if swallowed and causes serious eye damage[6]. Due to the presence of the nitro group, there is also a potential risk of explosion, and it should be handled with appropriate care[1].
What should I do in case of accidental exposure?
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[6][8].
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing[6][8].
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth[8][12].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6][8].
How should I dispose of this compound waste? Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8]. Do not let the product enter drains[6].
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for storage and handling of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 135531-92-9|this compound|BLD Pharm [bldpharm.com]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. fr.cpachem.com [fr.cpachem.com]
impact of reaction temperature on 5-Methoxy-4-nitro-1H-indole synthesis
This technical support hub is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-4-nitro-1H-indole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, with a specific focus on the critical impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound? A1: The most critical parameter is the reaction temperature during the nitration step. The indole ring is highly susceptible to degradation under the harsh acidic conditions of nitration, and elevated temperatures can lead to significant side product formation and decomposition of the starting material and product.[1][2][3] Precise and consistent temperature control is paramount to ensure a successful synthesis.
Q2: What are the primary side products observed in this reaction, and how does temperature influence their formation? A2: The primary side products include other regioisomers (such as 6-nitro and 7-nitro isomers), dinitrated products, and polymeric tars.[1] Higher reaction temperatures tend to decrease regioselectivity, leading to a greater proportion of unwanted isomers.[1][3] Elevated temperatures also promote over-nitration and acid-catalyzed polymerization, which results in the formation of intractable tarry substances.[1][4]
Q3: What are the recommended temperature ranges for the nitration of 5-methoxy-1H-indole? A3: It is highly recommended to conduct the nitration at low temperatures, typically between -10 °C and 0 °C.[1][2] Running the reaction at reduced temperatures helps to control the exothermic nature of the nitration and minimizes the rates of side reactions, favoring the formation of the desired mononitrated product.[1]
Q4: How can I monitor the progress of the reaction effectively? A4: The reaction progress should be closely monitored by thin-layer chromatography (TLC).[1][2] This allows for the determination of the point at which the starting material has been consumed and helps to prevent prolonged reaction times, which can lead to the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Product | Inappropriate Reaction Temperature: Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an exceedingly slow reaction rate. | Optimize Temperature: It is advisable to start the reaction at a low temperature (e.g., -10 °C) and carefully monitor the progress.[1] A delicate balance must be struck between the reaction rate and the prevention of side reactions.[4] |
| Ineffective Nitrating Agent: The chosen nitrating agent may not be optimal for this particular substrate. | Select a Suitable Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used.[3] For better control, milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be employed.[1] | |
| Formation of Dark, Tarry, Insoluble Material | Acid-Catalyzed Polymerization: Indoles are prone to polymerization in the presence of strong acids, a process that is significantly accelerated at higher temperatures.[1] | Maintain Low Temperatures: Strictly maintain the reaction temperature at or below 0 °C.[1] Consider Milder Conditions: If polymerization is persistent, explore the use of non-acidic nitrating agents.[1] |
| Presence of Multiple Spots on TLC Indicating a Mixture of Products | Poor Regioselectivity or Over-Nitration: This is often a consequence of elevated reaction temperatures, an excess of the nitrating agent, or prolonged reaction times. | Strict Temperature Control: Ensure the temperature is kept low and stable throughout the addition of the nitrating agent.[2] Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[1] Monitor Reaction Time: Quench the reaction as soon as TLC indicates the consumption of the starting material. |
| Difficulty in Product Purification | Presence of Highly Polar Impurities: Nitro-containing compounds can exhibit strong interactions with silica gel, leading to streaking and poor separation during column chromatography. | Optimize Chromatographic Conditions: Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, reverse-phase chromatography may be effective. The addition of a small amount of a polar modifier (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the eluent can also improve the peak shape. |
Impact of Reaction Temperature on Synthesis Outcomes
| Reaction Temperature | Anticipated Yield | Anticipated Purity | Likely Side Products and Observations |
| -20 °C to -10 °C | Low to Moderate | High | The reaction rate is likely to be slow, but the formation of side products will be minimized. |
| -10 °C to 0 °C | Optimal Range - Moderate to High | Good to High | This range generally provides a good balance between reaction rate and selectivity, with minimal formation of isomers and dinitrated products.[1] |
| 0 °C to Room Temperature (20-25 °C) | Moderate to Low | Moderate to Low | A noticeable increase in the formation of regioisomers and dinitrated byproducts is expected. Some polymerization may also occur.[1][2] |
| Above Room Temperature | Very Low | Very Low | Significant decomposition of the starting material and product, leading to the formation of large amounts of polymeric tars.[4] |
Experimental Protocol
The following is a generalized protocol for the synthesis of this compound, based on standard procedures for indole nitration.[2][3]
Materials:
-
5-Methoxy-1H-indole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (anhydrous)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
Procedure:
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice-salt bath to maintain a temperature below 0 °C.
-
-
Reaction Setup:
-
Dissolve 5-Methoxy-1H-indole (1.0 equivalent) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).
-
-
Addition of Nitrating Agent:
-
Add the pre-cooled nitrating mixture dropwise to the solution of 5-methoxy-1H-indole over a period of 30-60 minutes.
-
It is critical to ensure that the internal temperature of the reaction mixture does not rise above -5 °C during the addition.[1]
-
-
Reaction Monitoring:
-
After the complete addition of the nitrating mixture, stir the reaction at low temperature for an additional 15-30 minutes.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
References
solvent effects on the stability of 5-Methoxy-4-nitro-1H-indole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Methoxy-4-nitro-1H-indole. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many indole derivatives, this compound is susceptible to degradation from several factors. The main concerns are oxidation of the electron-rich indole ring, degradation under harsh acidic or basic conditions, and photolytic degradation due to its nitroaromatic nature.[1][2] It is crucial to handle and store the compound under appropriate conditions to minimize the formation of impurities.
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: To ensure the longevity of your stock solutions, we recommend the following practices:
-
Solvent Selection: Use high-purity, degassed solvents such as acetonitrile or methanol. Anhydrous, aprotic solvents are preferable if compatible with your experimental design.[1]
-
Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as argon or nitrogen.[1]
-
Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect against photodegradation.[1][3]
-
Temperature: For long-term storage, keep stock solutions at low temperatures, such as -20°C or -80°C.[1]
Q3: I am observing a color change in my solution of this compound. What does this indicate?
A3: A color change, often to a yellowish or brownish hue, is a common sign of degradation in solutions containing indole functionalities. This is typically caused by atmospheric oxidation or other degradation pathways.[3] If you observe a color change, it is advisable to prepare a fresh solution and verify its purity, for instance, by using HPLC analysis.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this molecule have not been exhaustively studied, based on its structure, several pathways are plausible. These include oxidation of the indole ring (particularly at the C2 and C3 positions) to form oxindole derivatives, reduction of the nitro group under certain conditions, and potential cleavage of the indole ring under harsh acidic or basic stress.[1][4]
Troubleshooting Guides
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.
-
Possible Causes:
-
Degradation: The compound is degrading in the solvent or under the current storage conditions. The indole ring is susceptible to air oxidation, and nitro-aromatic compounds can be sensitive to light.[1][4]
-
Contamination: The solvent, vial, or analytical instrument may be contaminated.
-
Reaction with Mobile Phase: The compound might be unstable in the mobile phase, especially if it is strongly acidic.[1]
-
-
Troubleshooting Steps:
-
Run a Blank: Inject your solvent to rule out contamination from the solvent or the system.
-
Use Fresh Solution: Prepare a fresh stock solution from the solid material and re-analyze immediately.
-
Optimize Storage: Ensure your solutions are stored under an inert atmosphere, protected from light, and at a low temperature.[1]
-
Assess Mobile Phase Compatibility: If you suspect degradation in the mobile phase, adjust the pH to be closer to neutral, if your method allows.[1]
-
Perform a Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study (see experimental protocols below).
-
Issue 2: Inconsistent or Poor Results in Biological Assays
-
Symptom: You are observing high variability between experimental replicates or a loss of expected biological activity over time.
-
Possible Causes:
-
Compound Degradation: The compound may be degrading in the assay medium, which can be complex and contain reactive components.
-
Incorrect Concentration: The degradation of the stock solution leads to a lower-than-expected concentration of the active compound.
-
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from a stable, properly stored stock solution immediately before each experiment.[1]
-
Assess Stability in Assay Medium: Test the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).[1]
-
Include Controls: Run a time-course stability study of the compound in your assay buffer to determine its half-life under your experimental conditions.[1]
-
Confirm Concentration: Before use, confirm the concentration and purity of your stock solution using a validated analytical method like HPLC-UV.
-
Data Presentation
Table 1: Forced Degradation Study of this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (60°C) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Heat (70°C) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| Photolytic (UV/Vis) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.[1][2][3]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at 70°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][3] A control sample should be kept in the dark under the same temperature conditions.[2]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples if necessary.[3]
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: A good starting point is a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths (indoles typically absorb around 220 nm and 280 nm) and to check for peak purity.[1]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-4-nitro-1H-indole
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Methoxy-4-nitro-1H-indole is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods is a critical step in the drug development process, providing documented evidence that a procedure is suitable for its intended purpose. This guide offers an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The comparison is supported by established methodologies for similar indole and nitroaromatic compounds.
Data Presentation: A Comparative Analysis of Method Performance
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, based on data from analogous compounds.
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.015 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Moderate | High |
| Throughput | High | Moderate |
| Derivatization Required | No | Potentially |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like many indole derivatives.[1][2] Coupled with a UV detector, it provides a reliable method for quantification.
Experimental Protocol: HPLC-UV Method
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for indole derivatives.[3]
-
Mobile Phase : A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic or acetic acid) is a typical starting point.[4][5]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Determined by measuring the UV absorbance spectrum of this compound to find its λmax.
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution : Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of compounds.[6][7] For compounds with active hydrogen, such as the N-H group in the indole ring of this compound, derivatization is often required to improve volatility and chromatographic peak shape.[3][8]
Experimental Protocol: GC-MS Method
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation & Derivatization :
-
Accurately prepare standard and sample solutions in a suitable solvent (e.g., ethyl acetate).
-
Derivatization : To the dried sample residue, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of the indole nitrogen.[3][8]
-
-
Chromatographic and Spectrometric Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for many nitroaromatic compounds.[9]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injection : Splitless injection is common for trace analysis.[9]
-
Injector Temperature : 280 °C.
-
Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization Mode : Electron Impact (EI) at 70 eV.
-
Data Acquisition : Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of the derivatized analyte.[6] A mass spectrum for the underivatized this compound is available and can serve as a reference.[10]
-
Method Validation Workflow
Regardless of the chosen technique, a comprehensive validation process is mandatory to ensure the method is reliable and fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[11][12]
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound.
-
HPLC-UV is a straightforward, robust, and high-throughput method suitable for routine quality control where high sensitivity is not the primary requirement. Its main advantage is the simplicity of sample preparation.
-
GC-MS provides superior sensitivity and specificity, making it the method of choice for trace analysis or for analyzing the compound in complex matrices.[6][7] However, the potential need for derivatization adds a step to the sample preparation process and can introduce variability.[8]
The final selection of the analytical method should be based on the specific requirements of the analysis, including the concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. A thorough validation process is essential to demonstrate the chosen method's suitability and to ensure the generation of reliable and accurate data.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS versus HPLC for the Analysis of 5-Methoxy-4-nitro-1H-indole: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Methoxy-4-nitro-1H-indole, a key heterocyclic compound with potential pharmacological significance, is crucial for advancing research and ensuring product quality. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to assist in selecting the most suitable approach for specific analytical needs.
LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its superior sensitivity and selectivity, which allows for the detection of trace levels of analytes in complex matrices.[1][2][3] In contrast, HPLC-UV is a robust and cost-effective technique widely used for routine analysis and quality control of bulk substances and formulated products where analyte concentrations are relatively high.[1][2]
Performance Comparison: A Head-to-Head Analysis
The choice between HPLC and LC-MS/MS for the analysis of this compound depends on the specific requirements of the assay, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. LC-MS/MS offers significant advantages in terms of lower detection limits and higher specificity, making it ideal for pharmacokinetic studies and trace impurity analysis.[4][5][6] HPLC-UV, while less sensitive, provides a reliable and more accessible option for content uniformity and purity assessments.[1]
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | High to Very High |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 15% (in biological matrix) |
| Accuracy (% Recovery) | 98-102% | 85-115% (in biological matrix) |
| Matrix Effect | Prone to interferences | Can be minimized with stable isotope-labeled internal standards |
| Run Time | 5-15 minutes | 2-10 minutes |
| Cost per Sample | Lower | Higher |
| Instrumentation Complexity | Simpler | More Complex |
This table summarizes typical performance characteristics based on data from the analysis of similar indole derivatives.[1][4]
Visualizing the Analytical Workflow
The general workflow for both techniques involves sample preparation followed by chromatographic separation and detection. However, the detection principles and the resulting data are fundamentally different.
Caption: A comparison of the analytical workflows for HPLC-UV and LC-MS/MS.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in bulk drug substances or simple formulations.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is then filtered through a 0.45 µm syringe filter prior to injection.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Quantification: A calibration curve is generated by plotting the peak area of the analyte against the concentration of a series of prepared standard solutions. The concentration of this compound in the sample is then determined from this curve.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective, making it ideal for the determination of this compound in complex biological matrices such as plasma or tissue homogenates.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: For biological samples, a protein precipitation step is common, using a solvent like ice-cold acetonitrile. This is followed by centrifugation, and the supernatant is injected into the LC-MS/MS system. For cleaner samples, a simple "dilute-and-shoot" approach may be sufficient.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
-
Quantification: Quantification is achieved by monitoring the specific precursor-to-product ion transitions for the analyte and an internal standard, typically a stable isotope-labeled version of the analyte.[1]
Caption: A decision tree to aid in selecting between HPLC and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The ultimate choice of method should be based on the specific requirements of the analysis. For applications demanding high sensitivity, selectivity, and throughput, particularly in complex matrices, LC-MS/MS is the superior option.[2][3][4] For routine quality control and analysis of less complex samples where high sensitivity is not a prerequisite, HPLC-UV provides a robust, reliable, and cost-effective solution.[1] A thorough validation of the chosen method is essential to ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Advantages of LC-MS-MS compared to LC-MS for the determination of nitrofuran residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for 5-Methoxy-4-nitro-1H-indole
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation.[2] It must also be able to separate and quantify any significant degradation products formed under various stress conditions.[3] The development of such methods is a regulatory requirement and is crucial for determining the shelf-life, storage conditions, and degradation pathways of a drug substance.
Indole derivatives, in general, are known to be susceptible to degradation through oxidation, exposure to acidic conditions, and photolysis.[4][5][6] Therefore, a systematic investigation using forced degradation studies is necessary to develop a reliable stability-indicating HPLC method for 5-Methoxy-4-nitro-1H-indole.
Proposed Stability-Indicating HPLC Method
The following HPLC method is a recommended starting point for the analysis of this compound and its degradation products. Optimization of these parameters will likely be necessary.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale/Comments |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are widely used and effective for separating a broad range of non-polar to moderately polar compounds, including indole derivatives.[4][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended to ensure separation of the parent peak from potential degradation products with varying polarities. Formic acid helps to improve peak shape and provides protons for mass spectrometry if LC-MS is used for peak identification.[7][8] |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% B | A linear gradient is a good starting point. The gradient profile should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Column Temperature | 25 °C | Maintaining a constant column temperature ensures reproducible retention times.[7] |
| Detection | UV-Vis Detector at ~350 nm | Nitroindole compounds are known to have strong UV absorbance.[9] The optimal wavelength should be determined by running a UV scan of the parent compound. |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) | The diluent should be chosen to ensure the solubility of the analyte and be compatible with the mobile phase. |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the HPLC method.[3] The following protocols are based on standard industry practices and ICH guidelines.[1][2][4]
Sample Preparation
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[1]
Stress Conditions
1. Acid Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M hydrochloric acid.[4]
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).[4]
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[4]
2. Base Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M sodium hydroxide.[4]
-
Follow the incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.[4]
3. Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% hydrogen peroxide.[4][6]
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Dilute the sample with the mobile phase before injection to quench the reaction.
4. Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a stability chamber.[4]
-
Sample at various time points (e.g., 1, 3, 7 days).
5. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter).[1]
-
A control sample should be wrapped in aluminum foil to exclude light.[4]
-
Sample at defined intervals of light exposure.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 80°C | Up to 7 days |
| Photolytic | ICH Q1B Light Source | Ambient | Per ICH Q1B |
Method Validation
Once the HPLC method is developed and shown to be specific for the parent compound and its degradation products, it must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison with Alternative Analytical Methods
While HPLC is the most common technique for stability-indicating assays, other methods can also be employed, particularly for identification of unknown degradation products.
Table 3: Comparison of Analytical Methods
| Method | Advantages | Disadvantages | Application for this compound |
| HPLC-UV | Robust, reproducible, widely available, excellent for quantification. | Lower sensitivity compared to MS, cannot definitively identify unknown peaks without reference standards. | Ideal for routine quality control and stability testing once the method is validated.[10] |
| LC-MS/MS | High sensitivity and selectivity, provides molecular weight and structural information for identification of unknown degradation products.[7] | More expensive, more complex method development. | The gold standard for identifying and confirming the structure of degradation products found during forced degradation studies. |
| GC-MS | High resolution for volatile and semi-volatile compounds. | Requires the analyte to be volatile and thermally stable, or require derivatization, which adds complexity.[7][11] this compound may require derivatization due to the active hydrogen on the indole nitrogen.[11] | Less suitable for routine stability testing of this compound compared to HPLC due to potential thermal lability and polarity. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of developing and validating a stability-indicating HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
comparative biological activity of 5-Methoxy-4-nitro-1H-indole and 5-nitroindole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Methoxy-4-nitro-1H-indole and 5-nitroindole. The available experimental data, primarily focused on the anticancer properties of 5-nitroindole and its derivatives, is presented alongside predictive information for this compound, for which direct experimental evidence is limited.
Overview of Biological Activities
5-Nitroindole has emerged as a significant scaffold in medicinal chemistry, particularly in the development of anticancer agents.[1] Its derivatives have demonstrated potent activity against various cancer cell lines.[2] This activity is primarily attributed to the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of c-Myc expression, cell cycle arrest, and apoptosis.[3] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[2]
Direct experimental data on the biological activity of this compound is not extensively available in public literature. However, based on the known activities of related substituted nitroindole compounds, it is postulated to exhibit antimicrobial, anticancer, and anti-inflammatory properties.[4] The methoxy group at the 7-position is suggested to enhance lipophilicity, potentially improving membrane permeability, while the nitro group at the 5-position is expected to contribute to its biological reactivity.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for derivatives of 5-nitroindole. No direct quantitative data for this compound is currently available.
| Compound/Derivative | Target/Assay | Cell Line | Activity Metric | Value | Reference |
| Pyrrolidine-substituted 5-nitroindole derivative (Compound 5) | Anticancer (Alamar Blue assay) | HeLa | IC50 | 5.08 ± 0.91 μM | [1] |
| Pyrrolidine-substituted 5-nitroindole derivative (Compound 7) | Anticancer (Alamar Blue assay) | HeLa | IC50 | 5.89 ± 0.73 μM | [1] |
| 4-nitroindole sulfonamide derivatives | 5-HT2A and 5-HT2C receptor binding | - | IC50 | < 1μM | [5] |
Key Signaling Pathway: c-Myc Downregulation and Apoptosis Induction by 5-Nitroindole Derivatives
Derivatives of 5-nitroindole have been shown to exert their anticancer effects by stabilizing the G-quadruplex structure in the promoter region of the c-Myc gene. This stabilization inhibits the transcription of c-Myc, a key regulator of cell proliferation.[3] The subsequent decrease in c-Myc protein levels leads to cell cycle arrest and the induction of the intrinsic apoptotic pathway.[3]
Caption: c-Myc downregulation pathway initiated by 5-nitroindole derivatives.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
96-well plates.
-
Cancer cell lines (e.g., HeLa).
-
Complete cell culture medium.
-
Test compounds (this compound and 5-nitroindole).
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[6]
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.
Western Blot for c-Myc Expression
This protocol is used to quantify the effect of the test compounds on c-Myc protein levels.
Materials:
-
6-well plates.
-
Test compounds.
-
Cell lysis buffer.
-
Protein quantification assay kit.
-
SDS-PAGE equipment.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-c-Myc and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a general workflow for the initial screening and characterization of potential anticancer compounds.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion
While 5-nitroindole and its derivatives have been the subject of considerable research, demonstrating promising anticancer activity through the targeting of the c-Myc G-quadruplex, this compound remains a largely unexplored compound. The structural similarities suggest that it may possess interesting biological activities, but further experimental investigation is required to elucidate its specific pharmacological profile and therapeutic potential. The protocols and pathways described in this guide provide a framework for such future studies, enabling a direct and comprehensive comparison of these two indole-based molecules.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of Methoxy and Nitro-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. The strategic substitution of the indole ring with various functional groups is a key approach in the development of novel therapeutic agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of two common classes of substituted indoles: those bearing a methoxy group and those with a nitro group. This analysis is supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in research and drug development.
Core Electronic Differences: Methoxy vs. Nitro Substitution
The fundamental difference between a methoxy (-OCH₃) group and a nitro (-NO₂) group lies in their electronic effects on the indole ring. The methoxy group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the indole system.[1] In contrast, the nitro group is a potent electron-withdrawing group (EWG), which significantly decreases the electron density of the aromatic system.[2] This electronic dichotomy profoundly influences the chemical reactivity, physicochemical properties, and ultimately, the biological activity of the resulting indole derivatives.
Comparative Biological Activities
While both methoxy- and nitro-substituted indoles have demonstrated a wide range of biological activities, their profiles often diverge due to their differing electronic properties.
Anticancer Activity
Both classes of compounds have shown significant potential as anticancer agents, though often through different mechanisms.
Nitro-Substituted Indoles: The strong electron-withdrawing nature of the nitro group is often associated with cytotoxicity.[2] Substituted 3-nitroindoles, for instance, are known to act as potent electrophiles.[2] Their biological effects are frequently attributed to the nitro group's ability to participate in redox reactions within cells, leading to the generation of reactive oxygen species (ROS) and subsequent cytotoxicity in cancer cells.[2] Certain 5-nitroindole derivatives have been identified as binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene and induction of apoptosis.
Methoxy-Substituted Indoles: Methoxyindoles can also exhibit potent anticancer activity. The position of the methoxy group on the indole ring can be critical in determining the mechanism of action. For example, in a series of indolyl-pyridinyl-propenones, shifting a methoxy group from the 5-position to the 6-position of the indole ring switched the primary biological activity from the induction of methuosis (a non-apoptotic form of cell death) to the disruption of microtubules. Methoxy-substituted 3-formyl-2-phenylindoles have also been shown to inhibit tubulin polymerization, a key target in cancer therapy.[3]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative methoxy- and nitro-substituted indole derivatives against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitro-Substituted | 5-Nitroindole derivative | HeLa | 5.08 ± 0.91 | |
| Nitro-Substituted | 5-Nitroindole derivative | HeLa | 5.89 ± 0.73 | |
| Nitro-Substituted | N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 infected cells (EC₅₀) | 5.02 | [4] |
| Methoxy-Substituted | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (breast) | 0.035 | [3] |
| Methoxy-Substituted | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (breast) | Not specified | [3] |
| Methoxy-Substituted | Methoxy-activated indole derivative | SMMC-7721 (liver) | 0.89 ± 0.11 |
Antimicrobial Activity
Both methoxy- and nitro-substituted indoles have been explored for their antimicrobial properties.
Nitro-Substituted Indoles: The antimicrobial activity of nitroindoles is often linked to their ability to be reduced within microbial cells, leading to the formation of cytotoxic radicals. Substituted 3-nitroindoles have shown promising potential as antimicrobial agents.[2]
Methoxy-Substituted Indoles: Methoxyindoles have also demonstrated antimicrobial effects. For example, certain indole derivatives with methoxy substituents have shown activity against various bacterial and fungal strains.[5]
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected methoxy- and nitro-substituted indole derivatives against various microorganisms.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitro-Substituted | Indole-thiadiazole derivative | MRSA | 6.25 | [5] |
| Nitro-Substituted | Indole-triazole derivative | MRSA | 6.25 | [5] |
| Methoxy-Substituted | Indole-triazole conjugate | Candida tropicalis | 2 | [6] |
| Methoxy-Substituted | Indole-triazole conjugate | Candida albicans | 2 | [6] |
Other Biological Activities
-
Antiviral Activity: Both methoxy- and nitro-substituted indoles have been investigated as antiviral agents, particularly against HIV and HCV.[7][8] The substitution pattern on the indole ring plays a crucial role in their potency and selectivity.[7][8]
-
Enzyme Inhibition: Nitro-substituted indazoles have been identified as inhibitors of nitric oxide synthase (NOS).[9] Methoxy-substituted chalcones have shown inhibitory activity against monoamine oxidase (MAO).[10]
Experimental Protocols
General Synthesis of Substituted Indoles
Fischer Indole Synthesis (for Methoxyindoles): This is a classic method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For a 5-methoxyindole, 4-methoxyphenylhydrazine would be a typical starting material.
-
Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent like ethanol. Neutralize with a base such as sodium acetate. Add the desired ketone or aldehyde (e.g., ethyl 2-oxobutanoate) and stir at room temperature.
-
Indolization: To the formed hydrazone, add a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid and heat. The reaction is then quenched with ice water, neutralized, and the product is extracted.
Nitration of Indoles (for Nitroindoles): Direct nitration of the indole ring can be challenging due to the sensitivity of the indole nucleus to strong acidic and oxidizing conditions. Milder nitrating agents are often preferred.
-
Nitration of N-protected indole: The indole nitrogen is first protected (e.g., with a Boc group). Then, nitration can be achieved using a nitrating agent like tetramethylammonium nitrate in the presence of trifluoroacetic anhydride at low temperatures. The protecting group can be subsequently removed.
Biological Assays
MTT Cell Viability Assay (for Anticancer Activity):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative SAR of Methoxy and Nitro-Substituted Indoles.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Potential Signaling Pathway for Anticancer Nitroindoles.
Conclusion
The substitution of the indole ring with either a methoxy or a nitro group leads to distinct classes of compounds with diverse and potent biological activities. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitro group are key determinants of their mechanisms of action. While nitroindoles often exhibit cytotoxicity through oxidative stress and targeted inhibition of oncogenic pathways, methoxyindoles can modulate cellular processes like microtubule dynamics. Understanding these fundamental structure-activity relationships is crucial for the rational design of novel indole-based therapeutics. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-Methoxy-4-nitro-1H-indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxic potential of 5-Methoxy-4-nitro-1H-indole and its structural isomers. Due to a lack of publicly available, direct comparative studies on the cytotoxicity of these specific isomers, this document synthesizes information on closely related nitroindole derivatives to provide a representative comparison and detailed experimental protocols for researchers aiming to conduct such evaluations.
Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1] The introduction of methoxy and nitro functional groups to the indole scaffold can significantly modulate its biological activity. The electron-donating nature of the methoxy group and the electron-withdrawing properties of the nitro group, along with their positions on the indole ring, are expected to influence the molecule's interaction with biological targets, cytotoxicity, and overall pharmacological profile.[2][3]
Quantitative Cytotoxicity Data
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM)[1] | Key Structural Features |
| Compound A | Substituted 5-Nitroindole | HeLa (Cervical) | MTT | 7.5 ± 0.8 | Representative of a 5-nitroindole scaffold with additional substitutions. |
| MCF-7 (Breast) | SRB | 12.2 ± 1.5 | |||
| HCT-116 (Colon) | MTT | 9.8 ± 1.1 | |||
| Compound B | Substituted 5-Nitroindole | HeLa (Cervical) | MTT | 5.2 ± 0.6 | Represents a variation on the 5-nitroindole scaffold. |
| MCF-7 (Breast) | SRB | 8.9 ± 0.9 | |||
| HCT-116 (Colon) | MTT | 6.5 ± 0.7 |
Note: The data presented in this table is hypothetical and based on the reported activities of similar 5-nitroindole compounds. It serves as a placeholder to illustrate how comparative data would be presented.[1]
Experimental Protocols
To facilitate further research and direct comparison of this compound and its isomers, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with the test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound and its isomers) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the test compounds for 24-48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
The following diagrams illustrate a general experimental workflow for screening the biological activity of the indole derivatives and a postulated signaling pathway that may be involved in their cytotoxic effects.
Caption: Experimental workflow for the cytotoxic comparison of indole isomers.
References
In Vitro Comparative Guide: 5-Methoxy-4-nitro-1H-indole vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of the well-established chemotherapeutic agent, doxorubicin, and the novel compound, 5-Methoxy-4-nitro-1H-indole. While extensive data exists for doxorubicin, the in vitro profile of this compound is primarily extrapolated from studies on closely related 5-nitroindole and 5-methoxyindole derivatives due to a lack of direct published data on the specific compound. This guide aims to provide a framework for future research and hypothesis testing.
Data Presentation: A Comparative Overview
The following tables summarize the known in vitro cytotoxic activities and mechanistic attributes of doxorubicin and the hypothesized profile of this compound.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Notes |
| Doxorubicin | MCF-7 (Breast) | ~1.2[1] | Potent cytotoxic agent against a broad spectrum of cancer cell lines. |
| HeLa (Cervical) | Data varies | Effective against various cervical cancer cell lines. | |
| A549 (Lung) | Data varies | Demonstrates significant activity in lung cancer models. | |
| HepG2 (Liver) | Data varies | Used in the treatment of hepatocellular carcinoma. | |
| This compound | Various | Hypothetical | Based on related 5-nitroindole derivatives, IC₅₀ values could be in the low micromolar range.[2] |
Table 2: Mechanistic Comparison
| Feature | Doxorubicin | This compound (Hypothesized) |
| Primary Mechanism of Action | DNA intercalation and inhibition of topoisomerase II.[3] | Stabilization of c-Myc G-quadruplexes, leading to downregulation of c-Myc expression.[3] |
| Secondary Mechanisms | Generation of reactive oxygen species (ROS), induction of apoptosis and cell cycle arrest.[3] | Induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[3] |
| Cell Cycle Arrest | Primarily at G2/M phase.[4] | Potential for sub-G1/G1 phase arrest.[5] |
| Induction of Apoptosis | Yes, through both intrinsic and extrinsic pathways. | Yes, likely through ROS-mediated pathways and c-Myc downregulation.[3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate further research and direct comparison.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (and doxorubicin as a positive control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
Doxorubicin's Mechanism of Action
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. This damage activates DNA damage response pathways, ultimately triggering apoptosis. It also generates reactive oxygen species, contributing to cellular stress and cell death.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Hypothesized Mechanism of Action for this compound
Based on related 5-nitroindole derivatives, this compound is hypothesized to exert its anticancer effects by stabilizing G-quadruplex structures in the c-Myc promoter region, which suppresses c-Myc transcription.[3] The downregulation of the c-Myc oncogene can lead to cell cycle arrest and apoptosis. Additionally, the nitro group may contribute to the generation of reactive oxygen species, further promoting cell death.
Caption: Hypothesized signaling pathway for this compound.
Conclusion and Future Directions
Doxorubicin is a potent and well-characterized cytotoxic agent with a clear mechanism of action involving DNA damage. This compound, based on the activity of related compounds, presents a potentially different and more targeted mechanism of action by modulating the expression of the key oncogene, c-Myc.
This comparative guide highlights the need for direct in vitro evaluation of this compound to validate the hypothesized mechanisms and cytotoxic potential. Future studies should focus on:
-
Determining the IC₅₀ values of this compound across a panel of cancer cell lines.
-
Investigating its effects on cell cycle progression and apoptosis.
-
Validating its interaction with and stabilization of the c-Myc G-quadruplex.
-
Quantifying the induction of reactive oxygen species.
Such studies will be crucial in determining the potential of this compound as a novel anticancer agent and for designing further preclinical and clinical investigations.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of indole derivatives are paramount in drug discovery and development, given their diverse biological activities. This guide provides a comprehensive cross-validation of common analytical techniques used for indole derivatives, offering an objective comparison of their performance with supporting experimental data.
Overview of Analytical Techniques
The analysis of indole derivatives is routinely performed using a variety of techniques, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method, often coupled with Ultraviolet (UV) or Fluorescence (FLD) detection. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile indole derivatives, often requiring a derivatization step. Spectroscopic methods such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation and purity assessment.[1][2][3][4]
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of the most common analytical methods for the quantification of indole derivatives.
Table 1: Comparison of Quantitative Performance Parameters for Indole Derivative Analysis
| Parameter | HPLC-UV | HPLC-FLD | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99[1] | > 0.99[1] | > 0.99[1] | > 0.999[5] |
| Accuracy (% Recovery) | 98 - 102%[5] | 98 - 102% | 95 - 105%[5] | 99 - 101%[5] |
| Precision (% RSD) | < 2.0%[5] | < 2.0% | < 5.0%[5] | < 1.0%[5] |
| Limit of Detection (LOD) | µg/mL range[1] | ng/mL to pg/mL range[1] | ng/mL to pg/mL range[1] | pg/mL to fg/mL range[1] |
| Limit of Quantification (LOQ) | µg/mL range[1] | ng/mL to pg/mL range[1] | ng/mL to pg/mL range[1] | pg/mL to fg/mL range[1] |
Table 2: General Method Characteristics
| Characteristic | HPLC-UV | HPLC-FLD | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | High | Very High |
| Sensitivity | Moderate | High | High | Very High[1] |
| Sample Throughput | High | High | Moderate | High |
| Cost | Low | Moderate | Moderate | High |
| Derivatization | Not usually required | Not usually required | Often required[6] | Not usually required |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections provide representative experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of indole derivatives.[1]
Sample Preparation (from Plant Tissues):
-
Harvest and immediately freeze plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with methanol and centrifuge to collect the supernatant.
-
Acidify the supernatant to pH 2.5 with 1 M HCl.
-
Partition the acidified extract with ethyl acetate.
-
Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for injection.[7]
Chromatographic Conditions for Indole-3-Acetic Acid (IAA) and related compounds:
-
Instrument: HPLC system with UV or Fluorescence detector.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is commonly used.[8][9] For isocratic elution, a mixture of methanol and 1% acetic acid (60:40 v/v) can be employed.[7]
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile indole derivatives.[1] Derivatization is often necessary to improve the volatility and thermal stability of the analytes.[6]
Sample Preparation and Derivatization (Silylation):
-
Extract the sample using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the extract to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.[6]
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[10]
-
Column: HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm).[10]
-
Injector Temperature: 280 °C.[10]
-
Oven Temperature Program: Initial temperature of 40°C for 5 min, then ramped to 280°C.[10]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[10]
-
Ion Source Temperature: 230 °C.[10]
-
Mass Range: 40 to 550 m/z.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for analyzing indole derivatives in complex biological matrices.[1][11]
Sample Preparation (Protein Precipitation):
-
To the sample (e.g., plasma, tissue homogenate), add ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.[11]
LC-MS/MS Conditions:
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.[9]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for indole derivatives.[9]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[9][11]
Mandatory Visualizations
Experimental Workflow for Cross-Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. bioengineer.org [bioengineer.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Nitroindoles: Efficiency and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of nitroindoles is a critical step in the creation of various biologically active molecules.[1][2] The placement of the nitro group on the indole scaffold significantly influences the compound's properties and potential applications. This guide provides an objective comparison of different synthetic strategies for nitroindoles, focusing on their efficiency, supported by experimental data, and detailing the methodologies involved.
Comparative Synthesis Efficiency of Nitroindoles
The choice of synthetic route for a nitroindole is often a trade-off between yield, reaction conditions, regioselectivity, and substrate scope. The following table summarizes quantitative data for several prominent methods, offering a clear comparison of their efficiencies.
| Synthesis Method | Key Reagents | Substrate Example | Yield (%) | Reaction Time | Temperature | Reference |
| Direct Nitration (Classical) | Nitric Acid | Indole | Low | - | - | [1][2] |
| Non-acidic/Non-metallic | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | N-Boc-indole | 91 | - | Sub-room Temp. | [1] |
| Electrochemical Cyclization | Potassium Iodide | Nitroenamine | - | 3–24 h | Room Temp. | [3] |
| Sundberg Synthesis | o-Azidophenylnitroethylene | o-Nitrobenzaldehydes | 54 | - | 140 °C | [4] |
| Intramolecular Heck Reaction | Pd(PPh₃)₄ | N-aryl β-nitroenamine | 42–98 | - | - | [5] |
| Batcho-Leimgruber Synthesis | N,N-dimethylformamide dimethyl acetal, Pd/C | 2-Nitrotoluenes | Good to Excellent | - | High Temp. | [6] |
| Bartoli Indole Synthesis | Vinylmagnesium bromide | Nitroarenes | Moderate | - | - | [6] |
| Copper-catalyzed Annulation | Cu(OAc)₂ | 4-Sulfonamidophenols | Moderate | 1–5 h | 60 °C | [7] |
| Cs₂CO₃-promoted Cyclization | Cs₂CO₃ | Enaminones, Nitroaromatics | Moderate to Good | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for some of the key synthesis methods highlighted in this guide.
Non-acidic and Non-metallic Synthesis of 3-Nitroindoles[1]
This method utilizes trifluoroacetyl nitrate, generated in situ, for the electrophilic nitration of indoles under mild conditions.
Procedure:
-
Ammonium tetramethylnitrate is reacted with trifluoroacetic anhydride at sub-room temperature to produce trifluoroacetyl nitrate.
-
The generated trifluoroacetyl nitrate is then introduced to a solution of the indole substrate.
-
The reaction proceeds as an electrophilic substitution to yield the corresponding 3-nitroindole.
-
A scaled-up reaction with N-Boc indole (100 g) has been shown to produce N-boc-3-nitroindole in a 91% yield.[1]
Electrochemical Synthesis of 3-Nitroindoles[3]
This approach involves the electrochemical cyclization of nitroenamines facilitated by potassium iodide.
Procedure:
-
A solution of the nitroenamine substrate is prepared in methanol (98%) containing potassium iodide (0.1 M).
-
The electrolysis is carried out at a constant voltage of 2.05 V at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3–24 hours).
-
The process is believed to proceed via a sequential paired electrolysis, starting with the anodic oxidation of iodide.[3]
Sundberg Indole Synthesis of 2-Nitroindoles[4]
This three-step sequence converts o-nitrobenzaldehydes into 2-nitroindoles, with the key step being a thermolysis reaction.
Procedure:
-
o-Nitrobenzaldehydes are converted to 2-(o-azidophenyl)nitroethylene in two steps.
-
The key step involves the thermolysis of the 2-(o-azidophenyl)nitroethylene intermediate in xylenes at 140 °C.
-
This thermal cyclization yields the 2-nitroindole product. This method has been used to synthesize 5,6-dimethoxy-2-nitroindole.[4]
Reaction Pathways and Workflows
Visualizing the synthetic routes can aid in understanding the transformations and relationships between reactants and products.
Caption: Non-acidic nitration of indoles.
Caption: Electrochemical synthesis workflow.
Caption: Sundberg synthesis of 2-nitroindoles.
Conclusion
The synthesis of nitroindoles has evolved from classical methods that often suffer from harsh conditions and low yields to more sophisticated and efficient strategies.[2] Modern approaches, such as non-acidic nitration and intramolecular Heck reactions, offer high yields and greater functional group tolerance.[1][5] Electrochemical methods provide a greener alternative, while specific named reactions like the Sundberg and Batcho-Leimgruber syntheses are valuable for accessing particular isomers.[3][4][6] The choice of method will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activities of 5-Methoxy-4-nitro-1H-indole and 7-Methoxy-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 5-Methoxy-4-nitro-1H-indole and 7-methoxy-5-nitro-1H-indole. The available scientific literature indicates a significant disparity in the research conducted on these two isomers, with a substantial body of work on the anticancer properties of 5-nitroindole derivatives, while data for 7-methoxy-5-nitro-1H-indole is largely predictive. Direct comparative studies and experimental data for this compound are currently limited in the public domain.
I. Overview of Biological Activities
Derivatives of the 5-nitroindole scaffold have demonstrated considerable potential as anticancer agents.[1][2] Their mechanism of action often involves the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of its expression.[1][3] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[1][3] Furthermore, some 5-nitroindole-based compounds have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][2]
For 7-methoxy-5-nitro-1H-indole, direct experimental evidence of its biological activity is scarce. However, based on the analysis of closely related analogs, such as 7-methoxy-5-nitro-1H-indole-3-carboxylic acid, and the general properties of substituted indoles, it is postulated to possess antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The methoxy group at the 7-position is thought to improve membrane permeability due to increased lipophilicity, while the nitro group at the 5-position is expected to be a key contributor to its biological reactivity.[4]
II. Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected 5-nitroindole derivatives, providing a benchmark for the potential efficacy of this class of compounds. No direct quantitative data for this compound or 7-methoxy-5-nitro-1H-indole is currently available in the public literature.
| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) |
| Compound 5 | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.08 ± 0.91[1][6] |
| Compound 7 | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.89 ± 0.73[1][6] |
III. Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer properties of 5-nitroindole derivatives. These protocols can be adapted for the evaluation of this compound and 7-methoxy-5-nitro-1H-indole.
A. Cell Viability and Cytotoxicity Assay (Alamar Blue Assay)
This assay quantitatively measures the proliferation of mammalian cell lines to determine the cytotoxic effects of a compound.[6]
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 570 nm and 600 nm, or fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[6]
B. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.[3]
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases based on their fluorescence intensity.
C. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.[3]
-
Cell Treatment: Seed cells and treat with the test compound for the desired time.
-
Probe Incubation: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[3]
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[3]
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates a general workflow for the biological screening of novel indole derivatives for anticancer activity.
Caption: A generalized workflow for the synthesis and biological evaluation of indole derivatives.
B. Postulated Signaling Pathway
The diagram below illustrates a generalized apoptotic signaling pathway that may be modulated by nitroindole compounds, leading to anticancer effects.
Caption: Postulated apoptotic signaling pathway modulated by nitroindole compounds.
V. Conclusion
The existing body of research strongly supports the potential of the 5-nitroindole scaffold in the development of novel anticancer agents, with a well-defined mechanism of action for some derivatives. While experimental data on this compound is lacking, the information on related 5-nitroindoles provides a solid foundation for future investigation. For 7-methoxy-5-nitro-1H-indole, the current understanding is based on predictive models derived from analogous compounds, suggesting promising avenues for research into its potential antimicrobial, anticancer, and anti-inflammatory activities. Further experimental studies are imperative to validate these predictions and to directly compare the biological profiles of these two isomeric compounds. This will enable a more comprehensive understanding of their structure-activity relationships and therapeutic potential.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A detailed analysis of 5-Methoxy-4-nitro-1H-indole in comparison to its structural analogs, 4-nitro-1H-indole and 5-methoxy-1H-indole, reveals distinct spectroscopic signatures. These differences, observable in their NMR, IR, and UV-Vis spectra, provide valuable insights for researchers and drug development professionals in identifying and characterizing these molecules.
This guide presents a comparative analysis of the spectroscopic properties of this compound and two related compounds, 4-nitro-1H-indole and 5-methoxy-1H-indole. The addition of a methoxy and a nitro group to the indole scaffold significantly influences the electronic environment and, consequently, the spectroscopic characteristics of the parent molecule. Understanding these shifts is crucial for the unambiguous identification and characterization of these and similar compounds in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d6 | Data not available in searched literature | 153.0, 138.2, 132.1, 128.5, 120.3, 115.1, 107.8, 103.2, 57.1[1] |
| 4-nitro-1H-indole | DMSO-d6 | 11.9 (s, 1H, NH), 8.1 (d, 1H), 7.6 (t, 1H), 7.5 (d, 1H), 7.3 (t, 1H), 6.9 (t, 1H) | Data not available in searched literature |
| 5-methoxy-1H-indole | CDCl₃ | 8.1 (br s, 1H, NH), 7.2 (d, 1H), 7.1 (m, 2H), 6.9 (dd, 1H), 6.5 (m, 1H), 3.9 (s, 3H, OCH₃) | 154.2, 131.5, 128.8, 124.8, 112.3, 111.8, 102.5, 100.5, 55.9 |
Table 2: IR and UV-Vis Spectroscopic Data
| Compound | IR (cm⁻¹) | UV-Vis λ_max (nm) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| 4-nitro-1H-indole | Data not available in searched literature | Absorption extends furthest into the visible range among nitroindole isomers[2][3] |
| 5-methoxy-1H-indole | 3400 (N-H stretch), 2920, 2850 (C-H stretch), 1620, 1480, 1460 (C=C stretch), 1220 (C-O stretch) | 276, 298 (in Methanol)[4] |
Experimental Workflow and Data Interpretation
The characterization of these indole derivatives follows a standard analytical workflow.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse programs were used. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a suitable solvent onto a salt plate.
-
Instrumentation: FTIR spectra were recorded on a suitable spectrometer.
-
Data Acquisition: Spectra were typically acquired over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The absorbance was measured over a wavelength range of approximately 200-800 nm, with the solvent used as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) techniques were employed.
-
Data Acquisition: Mass spectra were recorded to determine the molecular weight and fragmentation pattern of the compounds.
Signaling Pathway and Logical Relationships
The structural modifications of the indole ring directly impact the spectroscopic output.
References
A Comparative Guide to Assessing the Purity of Synthetic 5-Methoxy-4-nitro-1H-indole
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. The biological activity and safety profile of a synthetic compound like 5-Methoxy-4-nitro-1H-indole are intrinsically linked to its purity. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
The indole scaffold is a prevalent motif in pharmacologically active molecules, and the introduction of a nitro group, as in this compound, can significantly influence its biological properties.[1] Therefore, robust analytical methods are required to detect and quantify any impurities, which may include starting materials, reagents, byproducts, or isomeric impurities that could have different biological effects.[2][3]
Comparative Analysis of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of synthetic this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of the expected impurities, and the available instrumentation. The following table provides a comparative overview of the most common techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[4] | Quantitative purity (area %), detection of non-volatile impurities, retention time.[2][5] | High resolution, sensitivity, and reproducibility; suitable for quantitative analysis.[4] | Requires reference standards for absolute quantification of known impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR).[6] | Provides detailed structural information; can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[7] | Molecular weight confirmation, identification of impurities based on their mass.[8] | High sensitivity and specificity; can be coupled with HPLC (LC-MS) for unequivocal identification.[2] | Isomeric impurities may not be distinguishable by mass alone. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Detection and identification of volatile impurities.[2] | Excellent for volatile and thermally stable impurities. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[9] |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a coated plate. | Preliminary purity check, reaction monitoring, qualitative impurity profile.[6] | Simple, rapid, and cost-effective.[2] | Primarily qualitative; lower resolution and sensitivity compared to HPLC. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; a sharp melting point suggests high purity.[6] | Simple and rapid preliminary check. | Insensitive to small amounts of impurities; not quantitative. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups.[6] | Confirms the presence of key functional groups in the main compound. | Not suitable for quantification or detecting minor impurities. |
Experimental Protocols
Detailed methodologies for the most critical quantitative techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and sample characteristics.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the quantitative analysis of substituted indoles due to its versatility and sensitivity.[2]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[5]
-
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of about 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of known impurities, a reference standard for each impurity should be used to create a calibration curve.[2]
2. ¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment
¹H NMR provides valuable information on the chemical structure and can be used to detect and quantify impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen based on the solubility of the compound and to avoid signal overlap.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values with the expected spectrum for this compound.
-
Purity Assessment: Look for peaks that do not correspond to the main compound or the solvent. The integration of these impurity peaks relative to a known proton signal of the main compound can provide a semi-quantitative estimate of purity. For quantitative NMR (qNMR), a certified internal standard is added to the sample to allow for precise concentration determination of the main compound and any identifiable impurities.
-
Potential Impurities in Synthetic this compound
The synthesis of this compound, typically via nitration of 5-methoxyindole, can lead to several impurities:
-
Isomeric Impurities: Nitration of 5-methoxyindole can potentially yield other nitro-substituted isomers, such as 5-methoxy-3-nitro-1H-indole, 5-methoxy-6-nitro-1H-indole, or dinitro-substituted products.[1] These isomers can be challenging to separate and may have different toxicological or pharmacological profiles. HPLC is often the best method to separate and quantify these isomers.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 5-methoxyindole.
-
Byproducts from Side Reactions: The indole ring is sensitive to harsh acidic conditions used in nitration, which can lead to degradation products.[1]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be present in the final product. GC-MS is a suitable technique for identifying and quantifying residual volatile solvents.
Visualizing the Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of this compound.
Caption: A workflow for the comprehensive purity assessment of synthetic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Methoxy-4-nitro-1H-indole
For researchers and professionals in drug development, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. 5-Methoxy-4-nitro-1H-indole, due to its nitro functional group and aromatic indole structure, should be treated as hazardous chemical waste. Adherence to a strict disposal protocol is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure.
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer. It is crucial to note that chemical treatment or neutralization of this waste in a laboratory setting is not recommended without specific, validated protocols, as this can generate more hazardous byproducts.[5]
-
Waste Segregation :
-
Solid Waste : Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[5][6]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container.[5][6]
-
Avoid Mixing : Do not mix this waste with other incompatible waste streams.[6][7]
-
-
Containment :
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[5][6][7]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.[5]
-
-
-
Storage :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[5][6]
-
Segregate containers according to chemical compatibility.[7]
-
-
Disposal and Pickup :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Methoxy-4-nitro-1H-indole
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxy-4-nitro-1H-indole was not located. The following guidance is synthesized from data on structurally similar nitroaromatic and indole compounds. This information should be used as a precautionary baseline. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural recommendations are founded on established best practices for managing potentially hazardous chemical substances.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is presumed to be a hazardous substance that necessitates careful handling. The primary hazards are likely to include skin, eye, and respiratory irritation.[1][2] Some related nitro compounds are also classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Therefore, a stringent approach to safety, integrating engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety goggles or safety glasses with side-shields. A face shield is recommended if there is a significant risk of splashing or dust generation.[6] | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6][7] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant or standard long-sleeved laboratory coat should be worn and kept fully buttoned.[6][7] | Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7] |
| Body | Appropriate protective clothing to prevent skin exposure.[7] | --- |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital to minimize exposure and ensure the safe handling of this compound.
Preparation and Engineering Controls:
-
All handling of this compound powder must occur within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[6]
-
Gather all necessary PPE and inspect it for integrity before use.
-
Have appropriate spill cleanup materials readily available.
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[6]
-
Avoid the formation of dust during handling.[7]
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[6][7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents.[6][9]
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.[6]
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a designated, clearly labeled hazardous waste container.[6][10]
-
Segregate solid waste from liquid waste.[10] Do not mix with incompatible materials.[10]
Container Management:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[10][11]
-
Keep waste containers securely closed when not in use.[6][10][11]
-
The label should include "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Store waste containers in a designated satellite accumulation area.[6]
Disposal:
-
Dispose of contents and containers through an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Emergency Procedures
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[6]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[6]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[6]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[3][7]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
